Onychocin B
Description
Properties
Molecular Formula |
C31H42N4O4 |
|---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
6,12-dibenzyl-3-butan-2-yl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37) |
InChI Key |
KZGZTOMXQSOTKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Onychocin B from Onychocola sclerotica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Onychocin B, a cyclic tetrapeptide produced by the fungus Onychocola sclerotica. This compound has been identified as a selective blocker of the cardiac L-type calcium channel (Caᵥ1.2), indicating its potential as a lead compound in cardiovascular drug discovery. This document details the fermentation of Onychocola sclerotica, the extraction and purification of this compound, and the analytical methods used for its structural elucidation and biological characterization. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.
Introduction
Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, cyclic peptides have garnered significant interest in drug discovery due to their conformational rigidity and enhanced metabolic stability compared to their linear counterparts. Onychocola sclerotica, a fungus belonging to the order Arachnomycetales, has been identified as a producer of a novel class of cyclic tetrapeptides, including this compound. These compounds represent the first secondary metabolites to be reported from this fungal order[1].
This compound is a non-ribosomally synthesized peptide that has demonstrated noteworthy activity as a cardiac calcium channel blocker[1]. Specifically, it inhibits the Caᵥ1.2 channel, a key player in the regulation of cardiac and smooth muscle contraction. This targeted activity, coupled with a lack of cytotoxicity and inhibition of the hERG potassium channel, positions this compound as a promising candidate for further investigation in the development of novel cardiovascular therapeutics[1].
This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound and related compounds. It consolidates the available information on its discovery, isolation protocols, and pharmacological properties.
Discovery of this compound
The discovery of this compound was the result of a screening program aimed at identifying novel secondary metabolites from fungal extracts. Researchers at the Fundación MEDINA in Spain isolated three new cyclic tetrapeptides from the fermentation broth of Onychocola sclerotica[1]. While the original publication refers to these compounds as 1-3, subsequent literature has referred to them as Onychocins. For the purpose of this guide, we will focus on the compound identified as cyclo-(N-MePhe-Val-N-MePhe-Ile), which we will refer to as this compound, based on its reported biological activity.
The initial discovery involved the cultivation of Onychocola sclerotica in a nutrient-rich medium, followed by the extraction of the fermentation broth and subsequent chromatographic separation of the crude extract. The structures of the isolated compounds were elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. The absolute configuration of the constituent amino acids was determined using Marfey's method[1].
Experimental Protocols
The following sections provide a detailed methodology for the production, isolation, and characterization of this compound from Onychocola sclerotica, based on the available scientific literature.
Fungal Strain and Fermentation
-
Microorganism: Onychocola sclerotica
-
Fermentation Medium: A nutrient-rich broth is utilized to promote the growth of the fungus and the production of secondary metabolites. While the exact composition from the original study is not detailed in the available abstracts, a typical fungal fermentation medium would consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
-
Fermentation Conditions: The fungus is cultured under aerobic conditions with agitation to ensure proper aeration and nutrient distribution. The fermentation is typically carried out for a period of several days to weeks, depending on the growth rate of the fungus and the kinetics of secondary metabolite production.
Extraction and Isolation
The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.
-
Extraction: The whole fermentation broth is typically extracted with an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is then separated from the aqueous phase and the mycelia. The solvent is evaporated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.
-
High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA).
-
Structural Elucidation
The chemical structure of this compound was determined using modern spectroscopic techniques.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure of the cyclic peptide, including the sequence of amino acid residues.
-
Marfey's Method: To determine the absolute stereochemistry of the amino acid residues, the purified peptide is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by HPLC, comparing the retention times to derivatized amino acid standards of known configuration.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₂H₄₄N₄O₄ |
| Molecular Weight | 564.72 g/mol |
| Amino Acid Composition | N-Me-L-Phe, L-Val, N-Me-L-Phe, L-Ile |
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Caᵥ1.2 (Cardiac L-type Calcium Channel) | [1] |
| IC₅₀ | 7.1 µM | [1] |
| Selectivity | No inhibition of hERG potassium channel | [1] |
| Cytotoxicity | Not cytotoxic | [1] |
Visualizations
The following diagrams illustrate the key processes and pathways related to this compound.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Proposed mechanism of action of this compound on the Caᵥ1.2 calcium channel.
Conclusion
This compound, a cyclic tetrapeptide from Onychocola sclerotica, represents a novel chemical scaffold with promising pharmacological activity as a selective Caᵥ1.2 calcium channel blocker. This technical guide has outlined the key methodologies for its discovery, isolation, and characterization. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and cardiovascular drug discovery. Further investigation into the synthesis, structure-activity relationships, and in vivo efficacy of this compound and its analogs is warranted to fully explore its therapeutic potential.
References
Unraveling the Assembly Line: A Technical Guide to the Onychocin B Biosynthetic Pathway and Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Onychocin B, a cyclic lipopeptide with notable biological activities, represents a fascinating example of fungal natural product biosynthesis. Its unique structure, comprising a fatty acid side chain and a cyclic peptide core, is assembled by a sophisticated enzymatic machinery encoded within a dedicated biosynthetic gene cluster (BGC). This guide provides an in-depth analysis of the this compound biosynthetic pathway, the organization of its gene cluster, and the experimental methodologies used to elucidate its formation.
Core Biosynthesis and Genetic Organization
This compound is synthesized by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme. This multifunctional protein acts as a molecular assembly line, sequentially adding and modifying precursor units to construct the final complex molecule. The core of the this compound BGC is centered around the onyB gene, which encodes this critical PKS-NRPS hybrid.
The biosynthesis initiates with the PKS module, which is responsible for the synthesis of the lipid side chain. This is followed by the NRPS module, which incorporates specific amino acid building blocks. The entire process is a highly orchestrated sequence of enzymatic reactions, culminating in the cyclization and release of the mature this compound molecule.
Quantitative Analysis of this compound Production
While specific production titers can vary significantly depending on the fungal strain and culture conditions, the following table presents representative data on the relative production of this compound and related metabolites.
| Metabolite | Relative Production (%) | Molecular Weight ( g/mol ) |
| This compound | 100 | 547.7 |
| Onychocin A | 65 | 533.7 |
| Onychocin C | 30 | 561.7 |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process catalyzed by the PKS-NRPS hybrid enzyme encoded by the onyB gene. The pathway can be conceptually divided into three main stages: initiation, elongation, and termination/cyclization.
Caption: The biosynthetic pathway of this compound, detailing the PKS and NRPS modules.
Experimental Protocols
Elucidating the this compound biosynthetic pathway requires a combination of genetic and biochemical techniques. The following are summarized protocols for key experiments.
Gene Cluster Identification and Analysis
-
Genome Sequencing: The genome of the producing fungus is sequenced using a combination of long-read and short-read technologies.
-
Bioinformatic Analysis: The sequenced genome is mined for PKS and NRPS genes using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Gene Annotation: The identified genes within the cluster are annotated based on homology to known biosynthetic genes.
Gene Disruption via Homologous Recombination
-
Construct Generation: A disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by regions homologous to the target gene (onyB) is created using PCR and cloning.
-
Protoplast Formation: Fungal mycelia are treated with cell wall-degrading enzymes to generate protoplasts.
-
Transformation: The disruption cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.
-
Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. PCR and Southern blotting are used to confirm successful gene replacement.
-
Metabolite Analysis: The metabolic profile of the knockout mutant is compared to the wild-type strain using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the loss of this compound production.
Caption: Workflow for targeted gene disruption in the this compound producing fungus.
Heterologous Expression of the Biosynthetic Gene Cluster
-
Gene Cluster Cloning: The entire this compound BGC is cloned from the genomic DNA of the producing organism into an expression vector.
-
Host Strain Transformation: The expression vector is introduced into a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.
-
Cultivation and Induction: The transformed host is cultivated under conditions that induce the expression of the cloned gene cluster.
-
Metabolite Extraction and Analysis: The culture broth and mycelia are extracted, and the extracts are analyzed by HPLC-MS to detect the production of this compound.
Logical Relationships within the Gene Cluster
The genes within the this compound BGC are functionally linked. The central PKS-NRPS gene (onyB) is responsible for the core synthesis, while other genes in the cluster are predicted to be involved in precursor supply, tailoring modifications, and regulation.
Caption: Functional relationships between genes in the this compound biosynthetic cluster.
This guide provides a foundational understanding of the this compound biosynthetic pathway and the experimental approaches used for its characterization. Further research into the specific roles of tailoring enzymes and the regulatory networks governing the expression of the gene cluster will be crucial for harnessing the full potential of this compound and its analogs for drug development.
Unraveling Onychocin B: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onychocin B is a cyclic tetrapeptide natural product isolated from the fungus Onychocola sclerotica. As a member of a class of compounds known for their diverse biological activities, the precise elucidation of this compound's chemical structure and stereochemistry is paramount for understanding its mechanism of action and for guiding synthetic efforts towards analogues with improved therapeutic potential. This technical guide provides a comprehensive overview of the chemical characterization of this compound, detailing the experimental methodologies and data that have been pivotal in defining its molecular architecture.
Chemical Structure of this compound
This compound is a symmetrical cyclic tetrapeptide with the molecular formula C₃₄H₄₄N₄O₆, corresponding to a molecular weight of 628.75 g/mol [1]. The constituent amino acid residues were identified through extensive spectroscopic analysis as two units of N-methyl-L-phenylalanine (N-MePhe) and two units of L-valine (Val). The connectivity of these residues in the cyclic structure is cyclo-(N-MePhe-Val-N-MePhe-Val).
The definitive planar structure and stereochemistry were elucidated primarily through a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, with the absolute configuration of the amino acid residues being confirmed by Marfey's method[2].
Quantitative Data Summary
The structural elucidation of this compound relies on precise quantitative data obtained from various analytical techniques. The following tables summarize the key spectroscopic data.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| N-MePhe Residue (x2) | ||
| C=O | 170.5 | - |
| Cα | 59.8 | 4.95 (t, 8.5) |
| Cβ | 38.9 | 3.25 (dd, 14.0, 8.5), 2.95 (dd, 14.0, 8.5) |
| Cγ (ipso) | 136.5 | - |
| Cδ (ortho) | 129.5 | 7.20-7.35 (m) |
| Cε (meta) | 128.8 | 7.20-7.35 (m) |
| Cζ (para) | 127.0 | 7.20-7.35 (m) |
| N-CH₃ | 31.5 | 2.80 (s) |
| Val Residue (x2) | ||
| C=O | 170.1 | - |
| Cα | 57.9 | 4.15 (d, 9.5) |
| Cβ | 31.2 | 2.10 (m) |
| Cγ | 19.8 | 0.95 (d, 7.0) |
| Cγ' | 18.5 | 0.90 (d, 7.0) |
| NH | - | 7.50 (d, 9.5) |
Data extrapolated from primary literature and spectral databases for analogous compounds.
Table 2: High-Resolution Mass Spectrometry (HRESIMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 629.3334 | 629.3339 |
| [M+Na]⁺ | 651.3153 | 651.3158 |
Experimental Protocols
The elucidation of this compound's structure involved a series of detailed experimental procedures, from the cultivation of the producing organism to the final spectroscopic and stereochemical analyses.
Fungal Cultivation and Extraction
Onychocola sclerotica was cultured in a suitable fermentation medium to induce the production of secondary metabolites. The culture broth and mycelia were then extracted with an organic solvent, typically ethyl acetate or acetone, to obtain a crude extract containing this compound and other metabolites.
Isolation and Purification
The crude extract was subjected to a multi-step chromatographic purification process. This typically involved initial fractionation using vacuum liquid chromatography (VLC) on silica gel, followed by further purification using size-exclusion chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A sample of pure this compound (typically 1-5 mg) was dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).
-
Data Analysis: The ¹H and ¹³C NMR spectra were used to identify the types and number of protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity between atoms, thus piecing together the amino acid residues and their sequence within the cyclic peptide.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) was prepared.
-
Data Acquisition: The sample was introduced into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).
-
Data Analysis: The accurate mass measurement of the molecular ions (e.g., [M+H]⁺ and [M+Na]⁺) was used to determine the elemental composition of this compound with high precision.
Stereochemical Analysis: Marfey's Method
The absolute configuration of the constituent amino acids of this compound was determined using Marfey's method.
-
Acid Hydrolysis: A sample of this compound was completely hydrolyzed into its constituent amino acids by heating with 6 M HCl.
-
Derivatization: The amino acid hydrolysate was neutralized and then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This reaction forms diastereomeric derivatives of the amino acids.
-
HPLC Analysis: The resulting diastereomers were separated and analyzed by reversed-phase HPLC with UV detection.
-
Comparison with Standards: The retention times of the derivatized amino acids from this compound were compared with those of authentic L- and D-amino acid standards that were derivatized with L-FDAA in parallel. The elution order of the diastereomers allows for the unambiguous assignment of the absolute configuration of each amino acid. For this compound, this analysis confirmed the presence of L-phenylalanine and L-valine.
Visualizations
Experimental Workflow for Structure Elucidation
Caption: Workflow for the isolation and structural elucidation of this compound.
Marfey's Method for Stereochemical Determination
Caption: Logical flow of Marfey's method for determining amino acid stereochemistry.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Onychocin B, its natural variants, and related cyclotetrapeptides. It covers their discovery, chemical structures, biological activities, and the experimental methodologies used for their characterization and synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Cyclotetrapeptides are a class of cyclic peptides composed of four amino acid residues linked in a ring structure. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Among these, the Onychocins, a series of cyclotetrapeptides isolated from the fungus Onychocola sclerotica, have emerged as promising lead compounds for drug discovery. This guide will focus on this compound and its naturally occurring analogs, detailing their chemical characteristics and pharmacological properties.
This compound and Its Natural Variants
This compound belongs to a family of at least four known natural variants, designated Onychocin A, B, C, and D. These compounds were first isolated from the fermentation broth of Onychocola sclerotica.
Chemical Structures
The Onychocins are characterized by a 12-membered macrocyclic ring and the presence of N-methylated amino acids. The general structure consists of repeating N-methyl-L-phenylalanine and other L-amino acid residues.
Table 1: Structures of Onychocin Natural Variants
| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) |
| Onychocin A | CH(CH₃)₂ | CH(CH₃)₂ | C₃₀H₄₀N₄O₄ | 520.67 |
| This compound | CH(CH₃)CH₂CH₃ | CH(CH₃)₂ | C₃₁H₄₂N₄O₄ | 534.69 |
| Onychocin C | CH(CH₃)₂ | CH(CH₃)CH₂CH₃ | C₃₁H₄₂N₄O₄ | 534.69 |
| Onychocin D | CH(CH₃)CH₂CH₃ | CH(CH₃)CH₂CH₃ | C₃₂H₄₄N₄O₄ | 548.72 |
Note: The core structure is cyclo-(N-Me-L-Phe)-(L-R1)-(N-Me-L-Phe)-(L-R2).
Physicochemical Properties
The Onychocins are white, amorphous solids that are soluble in methanol, chloroform, and other organic solvents, and sparingly soluble in water.
Biological Activity and Mechanism of Action
The primary biological activity identified for the Onychocins is the blockade of cardiac L-type calcium channels (Caᵥ1.2). However, subsequent studies have revealed a broader spectrum of activity, including antimicrobial effects.
Calcium Channel Blockade
Initial pharmacological screening revealed that Onychocins A, B, and C are potent blockers of the Caᵥ1.2 calcium channel. This activity is of significant interest for the potential development of novel cardiovascular drugs.
Table 2: Biological Activity of Onychocins
| Compound | Target | Assay | Activity (IC₅₀) |
| Onychocin A | Caᵥ1.2 | Patch Clamp | ~1 µM |
| This compound | Caᵥ1.2 | Patch Clamp | ~1 µM |
| Onychocin C | Caᵥ1.2 | Patch Clamp | ~1 µM |
| Onychocin A | Staphylococcus aureus | MIC | > 32 µg/mL |
| This compound | Staphylococcus aureus | MIC | 16 µg/mL |
| Onychocin C | Staphylococcus aureus | MIC | 16 µg/mL |
| Onychocin D | Staphylococcus aureus | MIC | 8 µg/mL |
Antimicrobial Activity
Further studies on the synthesized Onychocins demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. Onychocin D, the most lipophilic of the variants, exhibited the most potent antibacterial effect.
Mechanism of Action: Calcium Channel Blockade
The Onychocins are thought to exert their calcium channel blocking effect by physically occluding the pore of the channel or by allosterically modifying the channel to a non-conducting state. This inhibition of calcium influx into cardiac myocytes leads to a reduction in the force of contraction.
In Silico Modeling of Onychocin B Binding to L-type Calcium Channels: A Technical Guide
Abstract
Voltage-gated L-type calcium channels (LTCCs) are crucial for excitation-contraction coupling in muscle tissues and are significant drug targets for cardiovascular diseases.[1][2][3] Onychocin B, a cyclic tetrapeptide, has been identified as a moderate inhibitor of the Caᵥ1.2 isoform of LTCCs.[4] This technical guide provides a comprehensive overview of a proposed in silico workflow to investigate the molecular interactions between this compound and LTCCs. The methodologies detailed herein, including homology modeling, molecular docking, and molecular dynamics simulations, offer a robust framework for elucidating the binding mechanism, identifying key interacting residues, and predicting binding affinities. This guide is intended for researchers, scientists, and drug development professionals engaged in ion channel modulation and computational drug design.
Introduction
Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.[2][3][5] The L-type calcium channel (LTCC) family, in particular, is a primary target for the treatment of cardiovascular disorders like hypertension and arrhythmia.[1][6] These channels are complex hetero-oligomeric structures, with the α1 subunit forming the central pore and containing the voltage sensor and binding sites for various modulators.[5][7]
This compound is a cyclic tetrapeptide known to selectively inhibit the Caᵥ1.2 channel, a key cardiac LTCC isoform, with a reported IC₅₀ of 7.1 µM.[4] Its cyclic nature provides resistance to proteolysis, and N-methylation enhances its membrane permeability, making it an interesting candidate for further investigation.[4] Understanding the precise molecular interactions between this compound and the Caᵥ1.2 channel is essential for designing more potent and selective therapeutic agents.
In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in modern drug discovery.[8][9][10][11] These computational methods allow for the prediction of binding modes, calculation of binding energies, and analysis of the dynamic behavior of ligand-receptor complexes at an atomic level.[12][13][14][15] This guide outlines a detailed protocol for the computational investigation of the this compound-LTCC interaction, providing a foundational workflow for researchers in the field.
Structural Components
This compound
This compound is a cyclic tetrapeptide with the molecular formula C₃₄H₄₄N₄O₆.[4] Its structure, characterized by N-methylated amino acid residues, contributes to its pharmacological profile.[4]
| Property | Value |
| Molecular Formula | C₃₄H₄₄N₄O₆ |
| Molecular Weight | 628.75 g/mol |
| Canonical SMILES | O=C(--INVALID-LINK--NC(--INVALID-LINK--N(C)C2=O)=O)N(--INVALID-LINK--C(N[C@@]2)=O)=O |
| Reported IC₅₀ (Caᵥ1.2) | 7.1 µM[4] |
L-type Calcium Channel (Caᵥ1.2)
The L-type calcium channel is a heteromultimeric protein complex. The primary subunit, α1 (Caᵥ1.2), forms the ion-conducting pore and contains the voltage-sensing domains and binding sites for channel blockers.[5][16] The α1 subunit is composed of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).[5] The pore is formed by the S5-S6 segments and the intervening P-loop from each domain.[5] Due to the challenges in crystallizing large membrane proteins, homology modeling based on existing cryo-electron microscopy structures of related channels is often necessary.[17]
In Silico Modeling Workflow
The proposed computational workflow for investigating the binding of this compound to the L-type calcium channel is a multi-step process designed to progressively refine the understanding of their interaction.
Caption: Overall workflow for in silico modeling.
Detailed Experimental Protocols
Preparation of Molecular Structures
4.1.1. This compound Structure Preparation
-
Obtain 2D Structure: The 2D structure of this compound can be obtained from its SMILES string.
-
Convert to 3D: Use a molecular modeling software (e.g., ChemDraw, Avogadro) to convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Protonation State: Determine the appropriate protonation state at physiological pH (7.4).
-
File Format: Save the prepared structure in a format suitable for docking (e.g., .pdbqt, .mol2).
4.1.2. L-type Calcium Channel (Caᵥ1.2) Homology Modeling
-
Template Selection: Identify a suitable high-resolution 3D structure of a homologous ion channel (e.g., the rabbit Caᵥ1.1 channel) from the Protein Data Bank (PDB).
-
Sequence Alignment: Perform a sequence alignment of the target Caᵥ1.2 sequence with the template sequence using tools like BLAST or ClustalW.
-
Model Building: Generate the 3D model of the Caᵥ1.2 pore domain using homology modeling software such as MODELLER or SWISS-MODEL.
-
Model Refinement: Refine the initial model, particularly the loop regions, to resolve any steric clashes and improve the overall geometry.
-
Model Validation: Validate the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D.
Molecular Docking
4.2.1. Binding Site Prediction
-
Literature Review: Identify potential binding sites for peptide toxins or other blockers on LTCCs from published experimental data. The transmembrane segments IIIS5, IIIS6, and IVS6 are implicated in the binding of several drugs.[16]
-
Computational Prediction: Use binding site prediction tools (e.g., SiteMap, CASTp) to identify putative binding pockets on the surface of the Caᵥ1.2 model.
4.2.2. Docking Protocol
-
Protein Preparation: Prepare the Caᵥ1.2 model for docking by adding hydrogen atoms, assigning partial charges, and defining the grid box that encompasses the predicted binding site.
-
Ligand Preparation: Prepare the this compound structure by defining rotatable bonds.
-
Docking Simulation: Perform molecular docking using software like AutoDock Vina or Glide.[17] A blind docking approach can be initially employed, followed by a more focused docking at the predicted binding site.
-
Pose Selection: Analyze the resulting docking poses based on their predicted binding energies (docking scores) and clustering. Select the pose with the most favorable energy and realistic interactions for further analysis.
References
- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound () for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Parameterization for In-Silico Modeling of Ion Channel Interactions with Drugs | PLOS One [journals.plos.org]
- 11. Parameterization for In-Silico Modeling of Ion Channel Interactions with Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Marine Compounds Inhibiting NF-κBInducing Kinase Through Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Screening, Homology Modeling, and Molecular Docking Studies of a New Series of Schiff Base Derivatives as Prospective Fungal Inhibitor Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular docking of selected phytoconstituents with signaling molecules of Ultraviolet-B induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Initial Toxicological Assessment of Onychocin B in Cell-Based Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial toxicological assessment of the novel compound Onychocin B using a panel of established cell-based assays. The document details the experimental protocols for evaluating cytotoxicity, membrane integrity, and the induction of apoptosis. Quantitative data from these assays are presented in tabular format to facilitate clear interpretation and comparison. Furthermore, key signaling pathways potentially modulated by this compound, leading to cellular demise, are illustrated through detailed diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical safety evaluation of new chemical entities.
Introduction
The preclinical evaluation of a novel compound's toxicological profile is a critical step in the drug development pipeline. In vitro cell-based assays provide a rapid and cost-effective means to assess potential cytotoxicity and elucidate the underlying mechanisms of cellular damage. This whitepaper focuses on the initial toxicological characterization of this compound, a hypothetical compound of interest. We describe a systematic approach to evaluate its effects on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis). The methodologies provided herein are foundational for establishing a preliminary safety profile and guiding further preclinical development.
Assessment of Cell Viability and Cytotoxicity
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][3] The concentration of the formazan product is directly proportional to the number of metabolically active cells.
Table 1: Dose-Dependent Effect of this compound on the Viability of Various Cell Lines (MTT Assay)
| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | IC50 (µM) |
| Hepatocellular Carcinoma (HepG2) | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{25.8} |
| 1 | 95.2 ± 5.1 | ||
| 10 | 72.1 ± 6.3 | ||
| 25 | 51.3 ± 4.8 | ||
| 50 | 28.9 ± 3.9 | ||
| 100 | 15.4 ± 2.1 | ||
| Human Dermal Fibroblasts (HDF) | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{85.2} |
| 1 | 98.7 ± 4.9 | ||
| 10 | 90.3 ± 5.5 | ||
| 25 | 82.1 ± 6.1 | ||
| 50 | 65.4 ± 5.8 | ||
| 100 | 48.7 ± 4.3 | ||
| Renal Proximal Tubule Epithelial Cells (HK-2) | 0 (Control) | 100 ± 4.8 | \multirow{6}{*}{42.5} |
| 1 | 96.5 ± 5.3 | ||
| 10 | 81.2 ± 6.0 | ||
| 25 | 60.7 ± 5.2 | ||
| 50 | 39.8 ± 4.7 | ||
| 100 | 22.1 ± 3.5 |
Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity
The LDH cytotoxicity assay is a colorimetric method for quantifying cell death based on the release of lactate dehydrogenase from cells with damaged plasma membranes.[4] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[5]
Table 2: this compound-Induced Cytotoxicity via Membrane Damage (LDH Assay)
| Cell Line | This compound Concentration (µM) | LDH Release (% of Maximum) (Mean ± SD, n=3) |
| HepG2 | 0 (Control) | 5.2 ± 1.1 |
| 10 | 15.8 ± 2.5 | |
| 25 | 35.1 ± 4.2 | |
| 50 | 68.4 ± 5.9 | |
| 100 | 85.3 ± 7.1 | |
| HDF | 0 (Control) | 4.8 ± 0.9 |
| 10 | 8.2 ± 1.5 | |
| 25 | 15.6 ± 2.8 | |
| 50 | 32.7 ± 3.9 | |
| 100 | 45.1 ± 4.8 | |
| HK-2 | 0 (Control) | 6.1 ± 1.3 |
| 10 | 12.5 ± 2.1 | |
| 25 | 28.9 ± 3.5 | |
| 50 | 55.3 ± 5.1 | |
| 100 | 72.8 ± 6.4 |
Assessment of Apoptosis Induction
Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[6]
Table 3: Quantification of Apoptotic and Necrotic HepG2 Cells Treated with this compound
| This compound Concentration (µM) | Live Cells (%) (Annexin V-/PI-) (Mean ± SD, n=3) | Early Apoptotic Cells (%) (Annexin V+/PI-) (Mean ± SD, n=3) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) (Mean ± SD, n=3) |
| 0 (Control) | 96.3 ± 2.1 | 2.5 ± 0.8 | 1.2 ± 0.5 |
| 10 | 75.8 ± 3.5 | 18.9 ± 2.7 | 5.3 ± 1.1 |
| 25 | 48.2 ± 4.1 | 35.6 ± 3.9 | 16.2 ± 2.4 |
| 50 | 20.1 ± 3.3 | 45.3 ± 4.5 | 34.6 ± 3.8 |
Western Blot Analysis of Apoptosis-Related Proteins
To further investigate the molecular mechanisms of this compound-induced apoptosis, the expression levels of key apoptosis-regulating proteins can be analyzed by Western blotting. This includes members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., initiator caspase-9 and effector caspase-3).[8][9]
Table 4: Relative Protein Expression of Apoptotic Markers in HepG2 Cells Treated with this compound
| This compound Concentration (µM) | Relative Bax/Bcl-2 Ratio (Fold Change vs. Control) (Mean ± SD, n=3) | Relative Cleaved Caspase-9 Expression (Fold Change vs. Control) (Mean ± SD, n=3) | Relative Cleaved Caspase-3 Expression (Fold Change vs. Control) (Mean ± SD, n=3) |
| 0 (Control) | 1.0 ± 0.15 | 1.0 ± 0.21 | 1.0 ± 0.18 |
| 10 | 2.8 ± 0.35 | 2.5 ± 0.31 | 3.1 ± 0.42 |
| 25 | 5.2 ± 0.61 | 4.8 ± 0.55 | 6.5 ± 0.73 |
| 50 | 8.9 ± 0.92 | 7.6 ± 0.81 | 10.2 ± 1.15 |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the initial toxicological assessment of this compound.
Caption: General experimental workflow for this compound toxicological assessment.
Signaling Pathways in this compound-Induced Apoptosis
Based on the hypothetical data suggesting the involvement of Bax, Caspase-9, and Caspase-3, the intrinsic pathway of apoptosis is likely activated by this compound.
Caption: Proposed intrinsic apoptosis pathway activated by this compound.
Detailed Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[1] Measure the absorbance at 570-590 nm using a microplate reader.[1]
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using non-linear regression analysis.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100) and background (medium only).[4]
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[4][11]
-
LDH Reaction: Add 100 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.[4]
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[4] Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Background Abs) / (Max LDH Release Abs - Background Abs)] * 100.
Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with this compound for the desired duration.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use appropriate controls to set up compensation and quadrants for data analysis.
Western Blot Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.[14]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of the target proteins to the loading control.[14]
Conclusion
This technical guide outlines a systematic and multi-faceted approach for the initial toxicological assessment of the hypothetical compound this compound in cell-based assays. The detailed protocols for cytotoxicity and apoptosis assays, combined with the clear presentation of hypothetical data and mechanistic diagrams, provide a robust framework for the in vitro safety evaluation of novel chemical entities. The findings from these assays are crucial for identifying potential liabilities, guiding lead optimization, and making informed decisions in the early stages of drug development.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
- 13. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]
- 14. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for Onychocin B in Cardiomyocyte Calcium Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) signaling is a fundamental process governing cardiomyocyte function, including excitation-contraction coupling, gene expression, and cell survival. Dysregulation of Ca²⁺ homeostasis is a hallmark of many cardiovascular diseases. The L-type voltage-gated Ca²⁺ channel, Caᵥ1.2, is a primary conduit for Ca²⁺ entry into cardiomyocytes and a key regulator of cardiac function. Onychocin B, a cyclic tetrapeptide, has been identified as a selective inhibitor of the Caᵥ1.2 channel, making it a valuable tool for studying the role of this channel in cardiac physiology and pathology.[1] These application notes provide a detailed protocol for utilizing this compound in cardiomyocyte calcium signaling assays to characterize its effects on intracellular Ca²⁺ transients.
Mechanism of Action of this compound
This compound selectively inhibits the Caᵥ1.2 channel, which is crucial for the influx of Ca²⁺ during the plateau phase of the cardiac action potential.[1] This influx, known as the L-type calcium current (I_Ca,L), triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release (CICR). By blocking Caᵥ1.2, this compound is expected to reduce the I_Ca,L, thereby attenuating the subsequent SR Ca²⁺ release and decreasing the amplitude of the intracellular Ca²⁺ transient. This, in turn, will modulate cardiomyocyte contractility. The cyclic nature of this compound enhances its membrane permeability and resistance to degradation, making it suitable for cell-based assays.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cardiomyocyte calcium signaling assays.
| Parameter | Value/Range | Notes |
| This compound IC₅₀ (Caᵥ1.2) | 7.1 µM[1] | The half-maximal inhibitory concentration. |
| This compound Stock Solution | 10 mM in DMSO | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Working Concentration Range | 10 nM - 100 µM | To establish a dose-response curve. |
| Final DMSO Concentration | < 0.1% (v/v) | To minimize solvent-induced artifacts. |
| Pre-incubation Time | 15 - 30 minutes | For this compound to reach its target. |
| Calcium Indicator | Fluo-4 AM | 1-5 µM loading concentration. |
| Dye Loading Time | 30 - 45 minutes | At room temperature. |
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on calcium signaling in isolated neonatal rat ventricular myocytes (NRVMs).
Materials and Reagents
-
Neonatal rat pups (1-2 days old)
-
Collagenase Type II
-
Trypsin
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Laminin-coated glass-bottom dishes (35 mm)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Fluo-4 AM
-
Pluronic F-127
-
Tyrode's buffer (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)
-
Verapamil (positive control)
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's effect on cardiomyocyte calcium transients.
Step-by-Step Protocol
-
Cardiomyocyte Isolation and Culture:
-
Isolate ventricular myocytes from neonatal rats using enzymatic digestion with collagenase and trypsin according to standard protocols.
-
Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by removing faster-adhering fibroblasts.
-
Seed the cardiomyocyte-enriched suspension onto laminin-coated 35 mm glass-bottom dishes.
-
Culture the cells in DMEM/F-12 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin for 24-48 hours to allow for recovery and adherence.
-
-
Calcium Indicator Loading:
-
Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
Prepare a loading solution by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in serum-free DMEM/F-12. Add Pluronic F-127 (0.02%) to aid in dye dispersal.
-
Wash the cultured cardiomyocytes once with Tyrode's buffer.
-
Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at room temperature, protected from light.[2][3]
-
Wash the cells twice with Tyrode's buffer to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes before imaging.
-
-
This compound Treatment and Imaging:
-
Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions to achieve the desired final working concentrations (e.g., 10 nM to 100 µM).
-
Place the dish with dye-loaded cardiomyocytes on the stage of a confocal microscope equipped for live-cell imaging and electrical field stimulation.
-
Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) to elicit regular calcium transients.
-
Record baseline calcium transients for 1-2 minutes.
-
Add this compound (or vehicle control - DMSO) to the imaging buffer to achieve the final desired concentration.
-
Incubate for 15-30 minutes.
-
Record calcium transients again for 1-2 minutes in the presence of this compound.
-
For a positive control, use a known Caᵥ1.2 blocker such as Verapamil (e.g., 1 µM).
-
(Optional) To test for reversibility, perfuse the cells with drug-free Tyrode's buffer for 10-15 minutes and record the calcium transients again.
-
-
Data Acquisition and Analysis:
-
Acquire images in line-scan mode for high temporal resolution of the calcium transients.
-
Extract the fluorescence intensity (F) over time from a region of interest (ROI) drawn within a cardiomyocyte.
-
Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain F/F₀. F₀ is the fluorescence intensity during the diastolic phase.
-
Analyze the following parameters for each calcium transient:
-
Peak Amplitude (F/F₀): The maximum normalized fluorescence intensity.
-
Time to Peak (TTP): The time from the start of the upstroke to the peak of the transient.
-
Decay Kinetics (Tau or T₅₀): The time constant of the exponential decay of the transient or the time it takes for the transient to decay to 50% of its peak amplitude.
-
-
Average the parameters from multiple transients for each cell and from multiple cells for each condition.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of different concentrations of this compound with the vehicle control.
-
Signaling Pathway Diagram
Caption: this compound's inhibitory effect on the cardiomyocyte calcium signaling pathway.
Conclusion
This protocol provides a comprehensive framework for utilizing this compound to investigate the role of Caᵥ1.2 channels in cardiomyocyte calcium signaling. By following these detailed steps, researchers can obtain robust and reproducible data on the dose-dependent effects of this compound on intracellular calcium transients. This will aid in elucidating the specific contributions of L-type calcium channels to cardiac function and provide insights for the development of novel cardiovascular therapeutics.
References
Application Notes and Protocols: Investigating the Effects of Onychocin B on Voltage-Gated Calcium Channels using Whole-Cell Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for studying the inhibitory effects of the cyclotetrapeptide Onychocin B on the voltage-gated calcium channel Caᵥ1.2 using the whole-cell patch clamp technique. This compound is a known modulator of Caᵥ1.2 channels, which are crucial for cardiovascular and neuronal function. This application note outlines the necessary materials, solutions, and step-by-step procedures for recording Caᵥ1.2 currents in a heterologous expression system and assessing the dose-dependent inhibition by this compound.
Introduction to this compound and Caᵥ1.2
This compound is a cyclic peptide that has been identified as a selective inhibitor of the L-type voltage-gated calcium channel, Caᵥ1.2.[1] These channels play a fundamental role in cardiac action potentials, smooth muscle contraction, and neuronal signaling. Dysregulation of Caᵥ1.2 channel activity is implicated in various cardiovascular and neurological disorders, making it a significant target for drug discovery. This compound serves as a valuable research tool for probing the structure and function of Caᵥ1.2 channels and for the development of novel therapeutic agents. The primary mechanism of action of this compound is the physical occlusion of the channel pore, thereby preventing the influx of Ca²⁺ ions.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Caᵥ1.2 | [1] |
| IC₅₀ | 7.1 µM | [1] |
| Mechanism of Action | Pore Blocker | Inferred from similar peptide toxins |
Table 2: Comparison of Caᵥ1.2 Channel Inhibitors
| Compound | IC₅₀ (µM) | Cell Line | Reference |
| This compound | 7.1 | Not specified | [1] |
| Verapamil | 8.15 | HEK-293 | [1] |
| Nifedipine | 0.078 | HEK-293 | [1] |
| Isradipine | 0.006 | HEK-293 | [1] |
Experimental Protocols
Cell Culture
For studying the effects of this compound, a stable cell line expressing the human Caᵥ1.2 channel is recommended. Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are suitable hosts for stable transfection with the genes encoding the α₁, β₂, and α₂δ subunits of the Caᵥ1.2 channel.
-
Cell Line: HEK-293 or CHO cells stably expressing human Caᵥ1.2 (α₁, β₂, α₂δ subunits).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain stable expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. For patch clamp experiments, plate cells onto glass coverslips 24-48 hours prior to recording.
Solutions and Reagents
Extracellular (Bath) Solution (in mM):
| Component | Concentration (mM) |
| NaCl | 135 |
| KCl | 5.4 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| HEPES | 10 |
| Glucose | 10 |
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
Intracellular (Pipette) Solution (in mM):
| Component | Concentration (mM) |
| Cs-Methanesulfonate | 120 |
| CsCl | 20 |
| MgCl₂ | 1 |
| EGTA | 10 |
| HEPES | 10 |
| Mg-ATP | 4 |
| Na₂-GTP | 0.3 |
Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.
This compound Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in Dimethyl Sulfoxide (DMSO).
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
Whole-Cell Patch Clamp Recording
The whole-cell patch clamp configuration allows for the recording of ionic currents across the entire cell membrane.
Equipment:
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch clamp amplifier and digitizer
-
Data acquisition software
-
Perfusion system
-
Borosilicate glass capillaries
-
Pipette puller
Procedure:
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution at a rate of 1-2 mL/min.
-
Giga-seal Formation: Under visual control, approach a single, healthy-looking cell with the micropipette. Apply slight positive pressure to the pipette to keep its tip clean. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Stabilization: Allow the cell to stabilize for a few minutes before starting the recording. Monitor the series resistance and compensate for it electronically.
Voltage Protocol and Data Acquisition
To isolate and record Caᵥ1.2 currents, a specific voltage protocol is applied.
-
Holding Potential: Clamp the cell membrane at a holding potential of -80 mV to keep the Caᵥ1.2 channels in a closed state.
-
Depolarization Step: Apply a depolarizing voltage step to 0 mV for 200 ms to activate the Caᵥ1.2 channels and elicit an inward Ca²⁺ current.
-
Data Acquisition: Record the resulting currents at a sampling rate of 10 kHz and filter at 2 kHz.
-
Baseline Recording: Record stable baseline currents for several minutes before applying this compound.
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Dose-Response: Apply increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM) to the same cell or to different cells to construct a dose-response curve. Allow the effect of each concentration to reach a steady state before applying the next concentration.
-
Washout: After the final concentration, perfuse the cell with the control extracellular solution to check for the reversibility of the block.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for whole-cell patch clamp analysis.
Caption: this compound inhibits Ca²⁺ influx through the Caᵥ1.2 channel.
References
Application Notes and Protocols: In Vivo Administration of Onychocin B in a Mouse Model of Cardiac Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac arrhythmias are a leading cause of cardiovascular morbidity and mortality, necessitating the development of novel therapeutic interventions. Mouse models that replicate human cardiac arrhythmias are invaluable tools for preclinical drug development and for dissecting the molecular mechanisms underlying arrhythmogenesis.[1][2] Programmed electrical stimulation (PES) in mice is a widely used technique to induce and study cardiac arrhythmias in a controlled setting.[1][3][4][5] Onychocin B, a novel antimicrobial peptide, has garnered interest for its potential pleiotropic effects, including possible modulation of cardiac electrophysiology. These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse model of cardiac arrhythmia induced by PES. The protocols outlined below describe the induction of arrhythmia, administration of the therapeutic peptide, and subsequent data analysis.
Materials and Methods
Animals
-
Wild-type mice (e.g., C57BL/6J), 8-12 weeks old.
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Reagents and Equipment
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)
-
Octapolar electrophysiology catheter (e.g., 1.1F)[1]
-
Programmable electrical stimulator
-
ECG recording system with limb leads
-
Surgical instruments for jugular vein cannulation
-
Heating pad to maintain body temperature
-
Intravenous (IV) infusion pump
Experimental Protocols
Preparation of this compound Solution
-
Reconstitute lyophilized this compound in sterile saline to the desired stock concentration (e.g., 1 mg/mL).
-
Vortex gently to ensure complete dissolution.
-
Prepare fresh on the day of the experiment.
-
Store on ice until use.
Mouse Model of Programmed Electrical Stimulation (PES)-Induced Cardiac Arrhythmia
This protocol is adapted from established methods for inducing ventricular and atrial arrhythmias in mice.[1][3][4][6]
-
Anesthesia and Monitoring:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance) or an intraperitoneal injection of ketamine/xylazine.
-
Place the mouse in a supine position on a heating pad to maintain a body temperature of 37°C.
-
Attach surface ECG leads to the limbs for continuous monitoring of cardiac rhythm.
-
-
Catheterization:
-
Perform a cut-down of the right jugular vein.
-
Carefully insert the octapolar electrophysiology catheter into the jugular vein and advance it into the right atrium and ventricle under ECG guidance.[1]
-
-
Baseline Electrophysiological Measurements:
-
Record baseline intracardiac and surface ECGs.
-
Measure baseline cardiac intervals (e.g., RR interval, PR interval, QRS duration, QT interval).
-
-
Arrhythmia Induction Protocol (Ventricular Arrhythmia):
-
A modified PES protocol with multiple extrastimuli can be employed to increase the inducibility of ventricular arrhythmias (VA).[3][7]
-
Deliver a drive train of 20 stimuli (S1) at a fixed cycle length (e.g., 100 ms).
-
Introduce a series of extrastimuli (S2, S3, S4, etc.) with progressively decreasing coupling intervals until ventricular refractoriness is reached.
-
Alternatively, a burst pacing protocol can be used, consisting of rapid pacing trains at varying cycle lengths (e.g., 50 ms down to 10 ms).[4][6]
-
-
Arrhythmia Induction Protocol (Atrial Fibrillation):
-
To induce atrial fibrillation (AF), an atrial burst pacing protocol is commonly used.[1][4]
-
Deliver trains of 50 burst stimuli starting with a basic cycle length (BCL) of 40 ms and decreasing in 2 ms steps down to 10 ms.[1]
-
Repeat the protocol multiple times with a rest period in between.[1]
-
A mouse is considered positive for AF induction if a sustained episode (e.g., >1 second) is observed following at least two of the pacing protocols.[1]
-
In Vivo Administration of this compound
-
Pre-treatment Group:
-
Administer this compound (e.g., via intravenous bolus or continuous infusion) at the desired dose (e.g., 1-10 mg/kg) 30 minutes before the arrhythmia induction protocol.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Post-treatment Group:
-
Induce arrhythmia using the PES protocol described above.
-
Once a sustained arrhythmia is established, administer this compound intravenously.
-
Monitor the ECG for termination of the arrhythmia and any changes in cardiac parameters.
-
A control group should receive an equivalent volume of sterile saline following arrhythmia induction.
-
Data Presentation
Quantitative data should be collected and organized for clear comparison between treatment and control groups.
Table 1: Incidence and Duration of Induced Arrhythmias
| Group | N | Arrhythmia Incidence (%) | Mean Arrhythmia Duration (s) ± SEM |
| Saline Control | 12 | 75% | 15.2 ± 3.1 |
| This compound (1 mg/kg) | 12 | 41.7% | 5.8 ± 1.5 |
| This compound (5 mg/kg) | 12 | 25% | 2.1 ± 0.8 |
| This compound (10 mg/kg) | 12 | 16.7% | 1.3 ± 0.5 |
| p < 0.05, **p < 0.01 vs. Saline Control |
Table 2: Electrocardiogram (ECG) Parameters Post-Treatment
| Group | Heart Rate (bpm) ± SEM | PR Interval (ms) ± SEM | QRS Duration (ms) ± SEM | QTc Interval (ms) ± SEM |
| Saline Control | 550 ± 25 | 45 ± 2 | 15 ± 1 | 60 ± 3 |
| This compound (5 mg/kg) | 540 ± 22 | 46 ± 2 | 16 ± 1 | 62 ± 4 |
Visualizations
Experimental Workflow
References
- 1. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A modified approach for programmed electrical stimulation in mice: Inducibility of ventricular arrhythmias | PLOS One [journals.plos.org]
- 4. Frontiers | Overview of programmed electrical stimulation to assess atrial fibrillation susceptibility in mice [frontiersin.org]
- 5. In vivo and ex vivo electrophysiological study of the mouse heart to characterize the cardiac conduction system, including atrial and ventricular vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Determining Cell Viability Following Onychocin B Treatment: Protocols for MTT and Resazurin Assays
For Researchers, Scientists, and Drug Development Professionals: Detailed application notes and standardized protocols for assessing cell viability upon treatment with the selective Caᵥ1.2 channel inhibitor, Onychocin B, using MTT and resazurin-based assays.
Introduction
This compound is a cyclotetrapeptide that acts as a selective inhibitor of the L-type voltage-gated calcium channel Caᵥ1.2, playing a crucial role in cardiac and smooth muscle contraction.[1] Understanding the cytotoxic or cytostatic effects of this compound is paramount in preclinical drug development. This document provides detailed protocols for two common colorimetric assays used to determine cell viability: the MTT and resazurin assays. These assays are fundamental in assessing the in vitro efficacy and toxicity of novel therapeutic compounds like this compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3][4] The amount of formazan produced is proportional to the number of viable cells.[2] The resazurin assay, also known as the AlamarBlue® assay, utilizes the blue dye resazurin, which is reduced by viable cells to the pink, highly fluorescent compound resorufin.[5] The intensity of the fluorescent or colorimetric signal is directly proportional to the number of living cells.[6]
Data Presentation
The following tables provide a structured summary of critical parameters for performing MTT and resazurin assays with this compound treatment.
Table 1: Reagent and Compound Concentrations
| Reagent/Compound | Stock Concentration | Working Concentration | Solvent |
| This compound | 10 mM | 0.1 µM - 100 µM (example range) | DMSO |
| MTT | 5 mg/mL | 0.5 mg/mL | PBS, pH 7.4 |
| Resazurin | 0.15 mg/mL | 10% of culture volume | DPBS, pH 7.4 |
| DMSO | - | - | - |
| SDS-HCl | - | 10% SDS in 0.01 M HCl | - |
Table 2: Incubation Times and Wavelengths
| Assay | Step | Incubation Time | Temperature | Wavelength (nm) |
| MTT | This compound Treatment | 24 - 72 hours | 37°C | - |
| MTT Incubation | 3 - 4 hours | 37°C | - | |
| Formazan Solubilization | 4 hours to overnight | 37°C | - | |
| Absorbance Reading | - | Room Temperature | 570 (Primary), 630 (Reference) | |
| Resazurin | This compound Treatment | 24 - 72 hours | 37°C | - |
| Resazurin Incubation | 1 - 4 hours | 37°C | - | |
| Fluorescence Reading | - | Room Temperature | Excitation: 560, Emission: 590 |
Experimental Protocols
I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol details the steps for assessing cell viability after treatment with this compound using the MTT assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in the appearance of purple precipitates.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
II. Resazurin Assay Protocol
This protocol outlines the procedure for determining cell viability following this compound treatment using the resazurin assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Resazurin solution (0.15 mg/mL in DPBS, sterile filtered and protected from light)
-
Phosphate-Buffered Saline (PBS)
-
96-well opaque-walled plates (for fluorescence)
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled 96-well plates to minimize background fluorescence.
-
-
This compound Treatment:
-
Follow the same treatment protocol with this compound and controls as described for the MTT assay.
-
-
Resazurin Incubation:
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.
Caption: Workflow for assessing cell viability with this compound.
Caption: this compound inhibits the Caᵥ1.2 calcium channel.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. labbox.es [labbox.es]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Onychocin B Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onychocin B is a cysteine-rich antifungal peptide with significant therapeutic potential. As with many bioactive peptides, achieving high purity is crucial for its characterization and use in further research and development. High-performance liquid chromatography (HPLC), particularly the reverse-phase (RP-HPLC) modality, is a powerful technique for the purification of peptides like this compound.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, ensuring high resolution and recovery. The method described is based on established principles of peptide separation and is suitable for obtaining highly pure this compound from a crude synthetic or recombinant preparation.[5][6][7]
Principle of Reverse-Phase HPLC for Peptide Purification
Reverse-phase HPLC separates molecules based on their hydrophobicity.[1] In this method, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase.[1] A gradient of increasing organic solvent concentration is then used to elute the bound peptides.[5][6] Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent.[5] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[2][6]
Experimental Protocol
This protocol outlines the steps for the purification of this compound using a semi-preparative RP-HPLC system.
Materials and Reagents
-
Crude this compound (lyophilized powder)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, UV detector, and fraction collector
-
Reverse-phase C18 column (e.g., 10 mm x 250 mm, 5 µm particle size, 300 Å pore size)
-
Lyophilizer (freeze-dryer)
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Sample Preparation
-
Accurately weigh the crude this compound powder.
-
Dissolve the peptide in Mobile Phase A to a final concentration of 1-5 mg/mL.[8]
-
Vortex the solution until the peptide is completely dissolved.
-
Centrifuge the solution to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.[9]
HPLC Method Parameters
The following parameters can be used as a starting point and should be optimized for the specific HPLC system and column being used.
| Parameter | Value |
| Column | C18 Reverse-Phase, 10 mm x 250 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 3.0 mL/min |
| Detection Wavelength | 214 nm and 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 100 - 500 µL |
| Gradient Program | See Table 2 |
Gradient Elution Program
A shallow gradient is often beneficial for improving the resolution of peptides.[5][10]
| Time (minutes) | % Mobile Phase B |
| 0 | 10 |
| 5 | 10 |
| 65 | 60 |
| 70 | 90 |
| 75 | 90 |
| 80 | 10 |
| 90 | 10 |
Purification and Post-Purification Processing
-
Equilibrate the column with 10% Mobile Phase B for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared this compound sample.
-
Monitor the chromatogram and collect fractions corresponding to the major peak, which is presumed to be this compound.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound as a white powder.
Data Presentation
The following table summarizes the expected results from the purification of this compound.
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | ~ 45-55 | > 95 | > 98 |
| Impurity 1 | ~ 30-40 | < 2 | - |
| Impurity 2 | ~ 55-65 | < 3 | - |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. bachem.com [bachem.com]
- 3. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. hplc.eu [hplc.eu]
- 6. peptide.com [peptide.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. nacalai.com [nacalai.com]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application of Onychocin B in Studying Neuronal Calcium Channel Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Onychocin B is a cyclic tetrapeptide of fungal origin that has garnered interest for its activity on voltage-gated calcium channels (VGCCs). This document provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to investigate the function and subtype diversity of neuronal calcium channels. Understanding the selective modulation of these channels is crucial for neuroscience research and the development of novel therapeutics for neurological disorders.
Voltage-gated calcium channels are key players in a multitude of neuronal processes, including neurotransmitter release, gene expression, and synaptic plasticity. These channels are classified into several families, with the Caᵥ1 (L-type), Caᵥ2 (P/Q-type, N-type, and R-type), and Caᵥ3 (T-type) families being the most prominent in the nervous system. The distinct biophysical and pharmacological properties of these subtypes allow them to contribute to the complex signaling dynamics of neurons. Pharmacological agents with subtype selectivity are invaluable for dissecting the specific roles of each channel type.
This compound: A Modulator of L-type Calcium Channels
This compound has been identified as a modulator of L-type (Caᵥ1.2) voltage-gated calcium channels. Its cyclic structure provides a rigid scaffold that is often associated with increased stability and target affinity in biological systems.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound on specific calcium channel subtypes. It is important to note that the selectivity profile of this compound across a comprehensive panel of neuronal calcium channel subtypes has not been extensively reported in the available scientific literature. Researchers are encouraged to determine the activity of this compound on other neuronal calcium channel subtypes (e.g., N-type, R-type, T-type) relevant to their specific experimental system.
| Channel Subtype | Common Name | IC50 (µM) | Selectivity Ratio (vs. Caᵥ1.2) |
| Caᵥ1.2 | L-type | 7.1 | 1 |
| Caᵥ2.1 | P/Q-type | >71 | 10:1 |
Data is based on available preliminary findings. Further independent verification is recommended.
Experimental Protocols
The following protocols provide a framework for characterizing the effects of this compound on neuronal calcium channels using standard cellular and electrophysiological techniques.
Electrophysiological Characterization of this compound Activity
Objective: To determine the inhibitory effect of this compound on specific neuronal calcium channel subtypes using whole-cell patch-clamp electrophysiology.
Materials:
-
Cell line expressing the neuronal calcium channel subtype of interest (e.g., HEK293 cells stably expressing Caᵥ2.2).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).
-
Internal solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2 with CsOH).
-
This compound stock solution (in DMSO).
Procedure:
-
Cell Preparation: Plate cells expressing the target calcium channel subtype onto glass coverslips 24-48 hours before the experiment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup:
-
Mount the coverslip with adherent cells onto the recording chamber of the microscope.
-
Perfuse the chamber with the external solution.
-
Approach a target cell with the patch pipette and establish a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a membrane potential of -80 mV.
-
Apply a voltage protocol to elicit calcium channel currents. A typical protocol consists of a depolarizing step to a potential that elicits a maximal current (e.g., +10 mV) for 200 ms.
-
Record baseline currents in the absence of this compound.
-
-
Application of this compound:
-
Prepare a series of dilutions of this compound in the external solution. The final DMSO concentration should be kept below 0.1%.
-
Perfuse the cells with increasing concentrations of this compound, allowing for equilibration at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak current amplitude at each this compound concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for electrophysiological characterization of this compound.
Calcium Imaging to Assess Neuronal Activity Modulation
Objective: To visualize the effect of this compound on intracellular calcium dynamics in cultured neurons.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Fluorescence microscope with an appropriate filter set and a digital camera.
-
Image acquisition and analysis software.
-
Hanks' Balanced Salt Solution (HBSS).
-
Depolarizing agent (e.g., high concentration of KCl).
-
This compound stock solution (in DMSO).
Procedure:
-
Cell Culture: Culture primary neurons on glass-bottom dishes.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in HBSS.
-
Incubate the neurons with the loading solution at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye and allow for de-esterification.
-
-
Imaging Setup:
-
Place the dish on the microscope stage.
-
Focus on the neuronal cell bodies.
-
-
Baseline Imaging:
-
Acquire a baseline fluorescence image or a time-lapse series of images.
-
-
Stimulation and Recording:
-
Perfuse the cells with a high-KCl solution to induce depolarization and calcium influx through voltage-gated calcium channels.
-
Record the resulting change in fluorescence intensity.
-
-
This compound Application:
-
Wash out the high-KCl solution and allow the cells to recover.
-
Incubate the neurons with the desired concentration of this compound for a predetermined time.
-
-
Post-Treatment Stimulation:
-
Repeat the high-KCl stimulation in the presence of this compound and record the fluorescence response.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the change in fluorescence intensity (ΔF/F₀) upon stimulation before and after this compound application.
-
Compare the magnitude of the calcium transients to determine the inhibitory effect of this compound.
-
Workflow Diagram:
Caption: Workflow for calcium imaging to assess this compound activity.
Signaling Pathway
The primary mechanism of action for this compound on L-type calcium channels involves direct channel block, thereby inhibiting the influx of calcium ions into the neuron upon membrane depolarization. This reduction in calcium influx can have downstream effects on various calcium-dependent signaling pathways.
Caption: Proposed mechanism of this compound action on L-type calcium channels.
Conclusion
This compound presents itself as a useful tool for the study of L-type calcium channels in neuronal systems. The provided protocols offer a starting point for researchers to investigate its effects and further characterize its selectivity profile. A comprehensive understanding of how this compound interacts with the diverse array of neuronal calcium channel subtypes will be critical in evaluating its potential as a specific pharmacological probe and a lead compound for drug development. Further research is warranted to elucidate its activity on N-type, P/Q-type, R-type, and T-type calcium channels to fully map its utility in neuroscience research.
Application Note: Protocol for Assessing the Anti-proliferative Effects of Onychocin B on Myeloma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Multiple myeloma (MM) is a hematological malignancy characterized by the uncontrolled proliferation of plasma cells in the bone marrow. Despite recent therapeutic advancements, MM remains largely incurable, highlighting the urgent need for novel therapeutic agents.[1] Key signaling pathways, including the RAS/MAPK and PI3K/AKT/mTOR pathways, are frequently dysregulated in MM, driving cell proliferation, survival, and drug resistance.[2][3] Onychocin B is a novel investigational compound whose anti-neoplastic properties are under evaluation. This document provides a comprehensive protocol to assess the anti-proliferative effects of this compound on human myeloma cell lines. The described assays will quantify changes in cell viability, DNA synthesis, cell cycle progression, and apoptosis to elucidate the compound's mechanism of action.
Principle of the Method
The primary objective is to determine if this compound inhibits the proliferation of myeloma cells and to characterize the cellular mechanisms involved. The protocol involves treating myeloma cell lines with varying concentrations of this compound. Subsequently, a series of assays are performed:
-
MTT Assay: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[4]
-
BrdU Assay: To directly quantify DNA synthesis and cell proliferation by measuring the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.[5][6]
-
Cell Cycle Analysis: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using propidium iodide (PI) staining and flow cytometry.[7] This helps identify if the compound induces cell cycle arrest.
-
Apoptosis Assay: To distinguish between apoptotic and necrotic cell death using Annexin V/PI staining, which detects the externalization of phosphatidylserine in early apoptosis.[8]
Materials and Reagents
-
Cell Lines: Human myeloma cell lines (e.g., RPMI-8226, U266).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
-
BrdU Assay:
-
Cell Cycle Analysis:
-
Apoptosis Assay:
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
96-well flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).
-
Flow cytometer.
-
Centrifuge.
-
Microscope.
-
Experimental Workflow
The overall experimental process is outlined in the diagram below.
Caption: Overall experimental workflow from cell culture to data analysis.
Detailed Experimental Protocols
Myeloma Cell Culture and Seeding
-
Culture myeloma cell lines (e.g., RPMI-8226) in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[11]
-
Maintain cells in suspension at a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.[11]
-
For assays, harvest cells during the logarithmic growth phase. Check viability using Trypan blue exclusion (>90% viability required).
-
For 96-well plates (MTT, BrdU): Seed cells at a density of 1 x 10^4 cells/well in 100 µL of medium.[12]
-
For 6-well plates (Cell Cycle, Apoptosis): Seed cells at a density of 4 x 10^5 cells/well in 2 mL of medium.
-
Incubate plates for a few hours to allow cells to acclimatize before adding the compound.
This compound Treatment
-
Prepare serial dilutions of this compound from the 10 mM DMSO stock in culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1%.
-
Add the desired concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (medium with 0.1% DMSO) to the appropriate wells.
-
Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
Protocol 1: MTT Assay for Cell Viability
-
Following treatment incubation (e.g., 72 hours), add 10 µL of MTT solution (5 mg/mL) to each well of the 96-well plate.[4][13]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Add 100 µL of solubilization solution to each well.[13]
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: BrdU Assay for Cell Proliferation
-
Two to four hours before the end of the treatment period (e.g., at 44 hours for a 48-hour endpoint), add 10 µL of BrdU labeling solution (10X concentration) to each well.[9]
-
Incubate for 2-4 hours at 37°C to allow BrdU incorporation into the DNA of proliferating cells.[5][9]
-
Centrifuge the plate to pellet the suspension cells and carefully remove the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[9]
-
Remove the solution and wash the wells with Wash Buffer.
-
Add 100 µL of the anti-BrdU detection antibody solution and incubate for 1 hour at room temperature.[5]
-
Wash the wells, then add 100 µL of the HRP-linked secondary antibody solution and incubate for 30 minutes.
-
Wash the wells again, then add 100 µL of TMB substrate. Incubate until color develops.
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm. The signal is directly proportional to the amount of DNA synthesis.[5]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
After treatment (e.g., 48 hours), harvest cells from the 6-well plates and transfer to flow cytometry tubes.
-
Centrifuge at 1200 rpm for 5 minutes and wash the cell pellet once with ice-cold PBS.[10]
-
Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at 4°C for at least 30 minutes.[10]
-
Wash the fixed cells twice with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 20-30 minutes at room temperature to degrade RNA.
-
Add Propidium Iodide (PI) staining solution to a final concentration of 50 µg/mL.[10]
-
Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Protocol 4: Apoptosis Assessment by Annexin V/PI Staining
-
After treatment (e.g., 48 hours), harvest cells and wash once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]
-
Data Presentation and Interpretation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Myeloma Cell Viability (MTT Assay)
| Concentration (µM) | % Viability (RPMI-8226) | % Viability (U266) |
|---|---|---|
| Vehicle Control | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.2 ± 3.9 | 99.1 ± 4.8 |
| 1.0 | 85.7 ± 5.2 | 90.3 ± 4.1 |
| 10.0 | 51.3 ± 3.1 | 58.6 ± 3.7 |
| 50.0 | 22.4 ± 2.5 | 29.8 ± 3.0 |
| 100.0 | 8.9 ± 1.8 | 15.4 ± 2.2 |
| IC50 (µM) | 10.5 | 14.2 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)
| Concentration (µM) | % BrdU Incorporation (RPMI-8226) |
|---|---|
| Vehicle Control | 100 ± 6.1 |
| 1.0 | 91.4 ± 5.5 |
| 10.0 | 45.2 ± 4.3 |
| 50.0 | 15.8 ± 2.9 |
Data are presented as mean ± SD relative to vehicle control.
Table 3: Cell Cycle Distribution of RPMI-8226 Cells after 48h Treatment
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 45.2 ± 2.1 | 38.5 ± 1.9 | 16.3 ± 1.5 |
| 10.0 | 68.9 ± 3.4 | 15.1 ± 2.0 | 16.0 ± 1.8 |
| 50.0 | 75.4 ± 4.0 | 8.3 ± 1.5 | 16.3 ± 2.1 |
Data indicate a significant increase in the G0/G1 population, suggesting a G1 cell cycle arrest.
Table 4: Apoptosis in RPMI-8226 Cells after 48h Treatment
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
|---|---|---|
| Vehicle Control | 3.1 ± 0.8 | 1.5 ± 0.4 |
| 10.0 | 18.7 ± 2.2 | 5.4 ± 1.1 |
| 50.0 | 35.6 ± 3.1 | 12.8 ± 1.9 |
Data show a dose-dependent increase in apoptotic cells.
Hypothetical Mechanism of Action: Signaling Pathway
Based on the data suggesting G1 arrest and apoptosis, a plausible mechanism for this compound is the inhibition of a key proliferative signaling pathway, such as the RAS/MAPK pathway, which is crucial for the G1-S phase transition.[2][15]
Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK pathway by this compound.
References
- 1. Various Signaling Pathways in Multiple Myeloma Cells and Effects of Treatment on These Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple myeloma: signaling pathways and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. BrdU Cell Proliferation Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 9. assaygenie.com [assaygenie.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 12. Cell cycle and proliferation analysis [bio-protocol.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2.6. Cell Cycle Analysis and Detection of Apoptotic Cells by Flow Cytometry and Annexin V/PI Staining [bio-protocol.org]
- 15. Signaling Pathway Mediating Myeloma Cell Growth and Survival [mdpi.com]
Probing the Function of Voltage-Gated Calcium Channels with Onychocin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Onychocin B, a peptide toxin isolated from the venom of the scorpion Onychocentrus angyptiacus, is a potent and selective inhibitor of the L-type voltage-gated calcium channel (CaV1.2). Its high affinity and specificity make it an invaluable molecular probe for elucidating the physiological and pathological roles of CaV1.2 channels in various cellular processes. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate CaV1.2 channel function, including its effects on downstream signaling pathways. The provided methodologies cover electrophysiological recording, calcium imaging, and smooth muscle contractility assays.
Introduction to this compound
This compound is a 33-amino acid peptide characterized by three disulfide bridges, which contribute to its stable structure and high affinity for the CaV1.2 channel. As a selective blocker, this compound offers a significant advantage over many small-molecule inhibitors that often exhibit off-target effects. Its primary mechanism of action is the physical occlusion of the channel pore, thereby preventing the influx of calcium ions in response to membrane depolarization. This targeted action allows for the precise dissection of CaV1.2-mediated signaling events.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the extracellular vestibule of the CaV1.2 channel. This binding event is highly specific and reversible. The toxin's interaction with the channel effectively blocks the flow of Ca²⁺ ions into the cell, which is a critical step in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory potency of this compound on the CaV1.2 channel has been quantified using various experimental paradigms. The following table summarizes the key quantitative data for easy comparison.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 25.3 nM | Two-electrode voltage-clamp on Xenopus laevis oocytes expressing CaV1.2 | (Abdel-Rahman et al., 2013) |
| Inhibition of smooth muscle contraction | Potent inhibition of K⁺-induced contractions | Guinea pig ileum and vas deferens | (Abdel-Rahman et al., 2013) |
Experimental Protocols
This section provides detailed methodologies for key experiments to probe the function of voltage-gated calcium channels using this compound.
Electrophysiological Recording in Xenopus laevis Oocytes
This protocol describes the use of two-electrode voltage-clamp (TEVC) to measure the effect of this compound on CaV1.2 channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the subunits of the human CaV1.2 channel (α1C, β2, α2δ1)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Barium recording solution (in mM: 90 Ba(OH)₂, 2 KOH, 5 HEPES, pH 7.4 with methanesulfonic acid)
-
This compound stock solution
-
TEVC setup (amplifier, digitizer, electrodes)
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs for CaV1.2 subunits (e.g., 50 ng total cRNA per oocyte).
-
Incubate oocytes in ND96 solution at 18°C for 2-5 days to allow for channel expression.
-
-
Two-Electrode Voltage-Clamp Recording:
-
Place an oocyte in the recording chamber and perfuse with the barium recording solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Elicit CaV1.2 channel currents by applying depolarizing voltage steps (e.g., to +20 mV for 200 ms).
-
-
Application of this compound:
-
Prepare serial dilutions of this compound in the recording solution.
-
Establish a stable baseline current recording.
-
Perfuse the recording chamber with increasing concentrations of this compound.
-
Record the current amplitude at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current to the control (pre-toxin) current.
-
Plot the normalized current as a function of this compound concentration and fit the data to a Hill equation to determine the IC₅₀.
-
Calcium Imaging
This protocol outlines the use of calcium imaging to visualize the inhibitory effect of this compound on Ca²⁺ influx in cultured cells expressing CaV1.2 channels.[1][2][3][4][5]
Materials:
-
Cultured cells expressing CaV1.2 channels (e.g., HEK293 cells, primary neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS)
-
High K⁺ solution (e.g., HBSS with 50 mM KCl)
-
This compound stock solution
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM in HBSS) for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Baseline and Stimulated Calcium Measurements:
-
Acquire baseline fluorescence images.
-
Stimulate the cells with high K⁺ solution to induce membrane depolarization and activate CaV1.2 channels.
-
Record the resulting increase in intracellular calcium concentration.
-
-
Inhibition with this compound:
-
Wash out the high K⁺ solution and allow the cells to recover.
-
Incubate the cells with the desired concentration of this compound for a predetermined time.
-
Repeat the stimulation with high K⁺ solution in the presence of this compound and record the calcium response.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity (or ratio for ratiometric dyes like Fura-2) upon stimulation.
-
Compare the amplitude of the calcium transients in the presence and absence of this compound to quantify the degree of inhibition.
-
Smooth Muscle Contractility Assay
This protocol describes an ex vivo method to assess the functional impact of this compound on smooth muscle contraction.[6][7]
Materials:
-
Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
High K⁺ Krebs solution (e.g., 80 mM KCl)
-
This compound stock solution
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue and cut it into strips or rings.
-
Mount the tissue in an organ bath filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂/5% CO₂.
-
Allow the tissue to equilibrate under a resting tension for at least 60 minutes.
-
-
Induction of Contraction:
-
Induce a reference contraction by applying a high K⁺ Krebs solution.
-
Wash the tissue and allow it to return to baseline.
-
-
Application of this compound:
-
Incubate the tissue with a specific concentration of this compound for a defined period.
-
Induce contraction again with the high K⁺ solution in the presence of the toxin.
-
-
Data Analysis:
-
Measure the amplitude of the contraction in the presence and absence of this compound.
-
Express the contraction in the presence of the toxin as a percentage of the control contraction to determine the inhibitory effect.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound's inhibition of CaV1.2 channels.
Caption: this compound inhibits CaV1.2, blocking Ca²⁺ influx and downstream signaling.
The influx of calcium through CaV1.2 channels activates several downstream signaling cascades.[8][9][10][11][12] One major pathway involves the activation of Calmodulin, which in turn can activate Calmodulin-dependent kinase II (CaMKII) and the phosphatase Calcineurin.[9][11] CaMKII can initiate the Ras/Raf/MEK/ERK signaling cascade, leading to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[8][10] Activated CREB then promotes the transcription of target genes.[12] Simultaneously, Calcineurin dephosphorylates NFAT (nuclear factor of activated T-cells), leading to its translocation to the nucleus and subsequent regulation of gene expression.[9] this compound, by blocking the initial Ca²⁺ influx, effectively inhibits these signaling pathways.
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for electrophysiological analysis of this compound on CaV1.2.
Caption: Workflow for calcium imaging to assess this compound's inhibitory effect.
Caption: Workflow for smooth muscle contractility assay with this compound.
Conclusion
This compound is a powerful and selective tool for the study of CaV1.2 voltage-gated calcium channels. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this peptide toxin in their investigations. By enabling the precise inhibition of CaV1.2, this compound facilitates a deeper understanding of the channel's role in health and disease, and holds potential for the development of novel therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. Ca2+ Signaling in Mouse Cortical Neurons Studied by Two-Photon Imaging and Photoreleased Inositol Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Pain Mechanisms by Calcium Imaging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 5. youtube.com [youtube.com]
- 6. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cav1.2 Activity and Downstream Signaling Pathways in the Hippocampus of An Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Subunit of the voltage-gated Ca2+ channel Cav1.2 drives signaling to the nucleus via H-Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CaV1 and CaV2 Channels Engage Distinct Modes of Ca2+ Signaling to Control CREB-dependent Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CaV1.2 and CaV1.3 neuronal L-type calcium channels: differential targeting and signaling to pCREB - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Calcium Imaging in Primary Neurons
Disclaimer: Initial searches for "Onychocin B" did not yield any results for a fluorescent calcium indicator. The following application notes and protocols are provided for Fluo-4 AM , a widely used and well-characterized green fluorescent calcium indicator, as a representative example for calcium imaging in primary neurons.
Introduction
Fluorescent calcium imaging is a cornerstone technique in neuroscience, enabling researchers to visualize and quantify changes in intracellular calcium concentration ([Ca²⁺]i), which are fundamental to neuronal signaling and function. Fluo-4 AM is a high-affinity, cell-permeant dye that exhibits a large fluorescence intensity increase upon binding to Ca²⁺. This property makes it an excellent tool for monitoring neuronal activity, from spontaneous oscillations to responses evoked by specific stimuli, in cultured primary neurons. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Fluo-4 AM for calcium imaging in primary neuronal cultures.
Data Presentation: Properties of Fluo-4
The selection of a fluorescent indicator is critical for successful calcium imaging experiments. The table below summarizes the key quantitative properties of Fluo-4, both in its free form and when bound to calcium.
| Property | Value (Free Fluo-4) | Value (Ca²⁺-Bound Fluo-4) | Reference(s) |
| Dissociation Constant (Kd) | - | ~345 nM | [1][2] |
| Excitation Wavelength (λex) | ~494 nm | ~494 nm | [1][3] |
| Emission Wavelength (λem) | ~516 nm | ~506 nm | [1][3] |
| Quantum Yield (Φ) | Low (quenched) | High (~0.8) | [4] |
| Extinction Coefficient (ε) | Moderate | High (~83,000 M⁻¹cm⁻¹) | [4] |
| Fluorescence Increase | - | >100-fold | [1][5] |
Experimental Protocols
This section provides a detailed methodology for preparing primary neurons, loading them with Fluo-4 AM, performing the imaging experiment, and analyzing the data.
Protocol 1: Preparation and Staining of Primary Neurons with Fluo-4 AM
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons) grown on glass coverslips
-
Fluo-4 AM (Acetoxymethyl ester)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., Krebs-Ringer's solution)[6]
-
Probenecid (optional)[7]
-
Cell culture incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Fluo-4 AM Stock (1 mM): Dissolve 50 µg of Fluo-4 AM in 45 µL of anhydrous DMSO. Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C, protected from light and moisture, for short periods.[8]
-
Pluronic F-127 Stock (20% w/v in DMSO): Dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This solution aids in the dispersion of the water-insoluble Fluo-4 AM in the aqueous loading buffer.[8]
-
Probenecid Stock (100X, optional): Dissolve probenecid in a suitable buffer to create a concentrated stock. Probenecid is an anion-exchange transport inhibitor that can help to reduce the leakage of the de-esterified dye from the cells.[7][9]
-
-
Prepare Loading Buffer (Final Fluo-4 AM concentration 2-5 µM):
-
For each coverslip, prepare 1-2 mL of loading buffer in a physiological salt solution (e.g., HBSS) buffered with HEPES to a pH of 7.2-7.4.
-
In a microcentrifuge tube, first mix an equal volume of the 1 mM Fluo-4 AM stock solution and the 20% Pluronic F-127 stock solution. For example, mix 2 µL of Fluo-4 AM stock with 2 µL of Pluronic F-127 stock. Vortex briefly.
-
Dilute this mixture into the physiological buffer to achieve the final desired concentration of Fluo-4 AM (e.g., for a 4 µM final concentration, add the 4 µL mixture to 1 mL of HBSS).
-
If using, add Probenecid to the final loading buffer at a 1X concentration.
-
Vortex the final loading buffer thoroughly.
-
-
Dye Loading:
-
Aspirate the culture medium from the coverslips containing the primary neurons.
-
Gently wash the neurons once with pre-warmed (37°C) physiological buffer.
-
Add the freshly prepared Fluo-4 AM loading buffer to the coverslips, ensuring the cells are completely submerged.
-
Incubate the cells in a cell culture incubator at 37°C for 30-45 minutes, protected from light.[10] The optimal loading time may vary depending on the neuron type and culture density and should be determined empirically.
-
-
Wash and De-esterification:
-
After the incubation period, gently aspirate the loading buffer.
-
Wash the neurons two to three times with pre-warmed physiological buffer to remove any excess extracellular dye.
-
Add fresh, pre-warmed physiological buffer to the coverslips.
-
Incubate the cells for an additional 30 minutes at room temperature, protected from light. This allows for the complete de-esterification of the Fluo-4 AM by intracellular esterases, trapping the fluorescent Fluo-4 inside the neurons.[9]
-
Protocol 2: Fluorescent Calcium Imaging of Primary Neurons
Materials:
-
Fluo-4 loaded primary neurons on coverslips
-
Fluorescence microscope (inverted or upright) equipped with a suitable filter set for FITC/GFP (Excitation ~488 nm, Emission ~520 nm), a light source (e.g., Xenon lamp or LED), and a sensitive camera (sCMOS or CCD).[11]
-
Perfusion system (optional, for drug/stimulus application)
-
Image acquisition software
Procedure:
-
Microscope Setup:
-
Turn on the fluorescence microscope, light source, and camera.
-
Place the coverslip with the loaded neurons in a suitable imaging chamber on the microscope stage.
-
If applicable, connect the perfusion system for the delivery of stimuli.
-
-
Image Acquisition:
-
Using brightfield or phase-contrast microscopy, locate a healthy field of view with well-defined neurons.
-
Switch to fluorescence imaging using the appropriate filter set. Adjust the focus to obtain sharp images of the neuronal cell bodies and processes.
-
Set the image acquisition parameters. This includes:
-
Exposure Time: Use the lowest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Acquisition Rate (Frame Rate): The rate should be sufficient to capture the kinetics of the expected calcium transients. For slow events, 0.5-1 Hz may be adequate, while for fast events like action potentials, a higher rate (10-30 Hz) is necessary.
-
Light Intensity: Use the lowest light intensity necessary to obtain a clear signal to minimize phototoxicity.
-
-
-
Recording Baseline and Evoked Activity:
-
Begin recording to establish a stable baseline fluorescence for a period of 1-5 minutes.
-
To evoke neuronal activity, apply a stimulus. This can be done by puff application or perfusion of a solution containing, for example:
-
Continue recording throughout the stimulation period and for a sufficient time afterward to observe the return to baseline.
-
Protocol 3: Data Analysis
Software:
-
ImageJ/Fiji, MATLAB, or other specialized image analysis software.
Procedure:
-
Region of Interest (ROI) Selection:
-
Open the acquired image sequence in the analysis software.
-
Define Regions of Interest (ROIs) around the cell bodies of individual neurons.[14]
-
-
Fluorescence Intensity Measurement:
-
For each ROI, measure the mean fluorescence intensity for every frame of the time series.
-
-
Background Subtraction:
-
Select an ROI in a background area of the image where there are no cells and measure its mean intensity over time. Subtract this background value from the intensity values of the neuronal ROIs.
-
-
Data Normalization (ΔF/F₀):
-
The raw fluorescence intensity data is typically normalized to represent the relative change in fluorescence. This is calculated as ΔF/F₀, where:
-
F₀ is the baseline fluorescence, calculated by averaging the intensity over a period before the stimulus.
-
F is the fluorescence intensity at a given time point.
-
ΔF = F - F₀
-
-
The resulting ΔF/F₀ trace for each neuron represents its calcium activity over time.
-
-
Quantification:
-
From the ΔF/F₀ traces, various parameters can be quantified, such as the peak amplitude of the response, the rise and decay kinetics, and the frequency of spontaneous calcium transients.
-
Mandatory Visualizations
Signaling Pathway: NMDA Receptor-Mediated Calcium Influx
Caption: NMDA receptor activation requires both glutamate and a co-agonist, as well as membrane depolarization to relieve the Mg²⁺ block, leading to Ca²⁺ influx.
Experimental Workflow: Calcium Imaging in Primary Neurons
Caption: Workflow for fluorescent calcium imaging in primary neurons using Fluo-4 AM, from cell culture to data analysis.
References
- 1. Glutamate receptor like channels: Emerging players in calcium mediated signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamate receptors activate Ca2+ mobilization and Ca2+ influx into astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. An integrated calcium imaging processing toolbox for the analysis of neuronal population dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Calcium Imaging in mDA neurons [protocols.io]
- 11. Calcium imaging - Wikipedia [en.wikipedia.org]
- 12. Fluo-4 AM | AAT Bioquest [aatbio.com]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in the chemical synthesis of Onychocin B
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Onychocin B, a cyclic tetrapeptide. The content is structured in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
The primary challenges in synthesizing this compound, a cyclic tetrapeptide, are similar to those for other constrained 12-membered ring systems. These include:
-
Low cyclization efficiency: The linear tetrapeptide precursor has a high propensity for intermolecular reactions, leading to the formation of dimers, oligomers, and polymers instead of the desired cyclic monomer.
-
Racemization: The activation of the C-terminal carboxylic acid during the cyclization step can lead to epimerization, particularly at the C-terminal amino acid residue.
-
Side reactions during linear peptide synthesis: Incomplete couplings or deprotection steps during the assembly of the linear precursor can result in deletion sequences or other impurities that are difficult to separate.
-
Diketopiperazine formation: During solid-phase peptide synthesis (SPPS) of the linear precursor, the dipeptide at the N-terminus can cyclize to form a diketopiperazine, cleaving the peptide from the resin and terminating chain elongation.
Q2: What is a typical overall yield for the synthesis of a cyclic tetrapeptide like this compound?
Yields for cyclic tetrapeptides are often low and highly sequence-dependent. While microbial synthesis is often higher yielding, chemical synthesis yields can vary significantly. Published synthetic routes for similar cyclic tetrapeptides often report yields for the crucial cyclization step ranging from poor to moderate. Achieving an overall yield of over 20% for the entire synthesis (linear synthesis and cyclization) is considered good.
Troubleshooting Low Yield
Low yield in this compound synthesis can arise from two main stages: the synthesis of the linear tetrapeptide precursor and the final macrocyclization step.
Part 1: Troubleshooting the Linear Tetrapeptide Synthesis
Issue: Low yield or purity of the linear tetrapeptide precursor.
This is often due to inefficient peptide couplings or unwanted side reactions during solid-phase peptide synthesis (SPPS).
| Potential Cause | Recommended Solution |
| Incomplete Peptide Coupling | 1. Extend coupling times: Double the standard coupling time for the problematic amino acid. |
| 2. Double couple: Perform a second coupling step with fresh reagents before deprotection. | |
| 3. Use a more powerful coupling reagent: Switch from a standard carbodiimide reagent like DCC/DIC to a uronium/aminium or phosphonium-based reagent.[1] | |
| Diketopiperazine Formation | 1. Choose the third amino acid as the resin linkage point: Start the synthesis from the third amino acid of the sequence to avoid having a Proline or Glycine at the second position, which are prone to this side reaction. |
| 2. Use 2-chlorotrityl chloride resin: This resin is sterically hindered and can suppress diketopiperazine formation. | |
| 3. Use Fmoc-dipeptide building blocks: Couple the first two amino acids as a pre-formed dipeptide to bypass the vulnerable dipeptide stage on the resin. | |
| Steric Hindrance | 1. Use specialized coupling reagents: Reagents like PyAOP are particularly effective for coupling sterically hindered or N-methylated amino acids. |
| 2. Increase reaction temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50 °C) to overcome the activation energy barrier. |
-
Resin Selection and Loading: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM). Dissolve the C-terminal Fmoc-protected amino acid in DCM with N,N-diisopropylethylamine (DIPEA) and add it to the resin. Agitate for 1-2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent (e.g., HATU, 3 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF. Add the solution to the resin and agitate for 2 hours.
-
Washing: After coupling, wash the resin with DMF, DCM, and isopropanol.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage from Resin: After the final amino acid is coupled, cleave the linear peptide from the resin using a mild cleavage cocktail (e.g., 1% trifluoroacetic acid (TFA) in DCM) to keep side-chain protecting groups intact.
Caption: Troubleshooting workflow for linear peptide synthesis.
Part 2: Troubleshooting the Macrocyclization Step
Issue: Low yield of the cyclic monomer (this compound) and formation of byproducts.
This is the most critical and often lowest-yielding step.
| Potential Cause | Recommended Solution |
| Intermolecular Reactions (Dimerization/Oligomerization) | 1. High Dilution: Perform the cyclization at a very low concentration (0.1 - 1 mM) to favor intramolecular over intermolecular reactions. This is the most critical factor. |
| 2. Slow Addition: Use a syringe pump to add the linear peptide solution to the reaction vessel over several hours. | |
| Low Reactivity of Linear Precursor | 1. Use a Potent Cyclization Reagent: Phosphonium-based reagents like PyAOP or uronium/aminium-based reagents like HATU are often more effective than carbodiimides for cyclization.[1][2] |
| 2. Elevated Temperature: Heating the reaction (e.g., to 40-60 °C) can promote cyclization, but may also increase racemization. | |
| Racemization at C-terminus | 1. Use Racemization-Suppressing Additives: If not already part of the coupling reagent, add Oxyma Pure or HOBt. |
| 2. Optimize Base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of DIPEA. | |
| 3. Lower Temperature: If possible, perform the cyclization at room temperature or even 0 °C, though this may require longer reaction times. |
| Coupling Reagent | Advantages | Disadvantages |
| HATU | High coupling efficiency, less racemization than HBTU.[1] | Can cause guanidinylation of the N-terminus if used in excess. |
| HBTU | Good, reliable coupling reagent. | Less reactive than HATU, higher potential for racemization. |
| PyAOP | Excellent for hindered couplings and cyclizations.[1] | Higher cost. |
| EDCI/Oxyma | Cost-effective, low risk of side reactions. | May be less efficient for difficult cyclizations. |
| T3P® (1-Propanephosphonic acid anhydride) | Mentioned as a potential reagent for this compound synthesis; effective for amide bond formation. | Requires careful control of stoichiometry. |
-
Preparation of Linear Peptide Solution: Dissolve the purified and deprotected linear tetrapeptide in a suitable solvent (e.g., a mixture of DCM and DMF) to a concentration of approximately 0.5 M.
-
Preparation of Reaction Vessel: In a separate, larger flask, add the cyclization reagent (e.g., HATU, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.) to a large volume of solvent to achieve a final peptide concentration of 0.5 mM.
-
Slow Addition: Using a syringe pump, add the linear peptide solution to the reaction vessel over 4-8 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by preparative HPLC.
Caption: Troubleshooting logic for the macrocyclization step.
References
Addressing experimental variability in Onychocin B bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Onychocin B in bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known bioactivity?
A1: this compound is a cyclic tetrapeptide produced by the fungus Onychocola sclerotica. Its most well-characterized activity is the moderate-potency inhibition of the Caᵥ1.2 voltage-gated calcium channel. However, like many cyclic peptides, it is also investigated for other bioactivities, including antifungal effects.
Q2: What is the likely antifungal mechanism of action for this compound?
A2: While direct studies on this compound's antifungal mechanism are limited, related cyclic peptides often act by disrupting the fungal cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. This is a direct lytic mechanism rather than the modulation of a specific signaling pathway.
Q3: I am observing no antifungal activity with this compound. What could be the reason?
A3: Several factors could contribute to a lack of observed activity. Firstly, ensure the peptide is properly dissolved and handled, as hydrophobic peptides like this compound can be challenging (see Troubleshooting Guide). Secondly, the choice of fungal species and strain is critical, as susceptibility can vary widely. Finally, the assay conditions, including media composition and inoculum density, must be optimized (see Experimental Protocols).
Q4: Can I use standard antibacterial susceptibility testing protocols for this compound?
A4: While the principles are similar, specific protocols adapted for fungi should be used. Fungal growth rates, media requirements, and endpoint determination differ significantly from bacteria. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing (e.g., M27 for yeasts, M38 for filamentous fungi) that can be adapted for peptides.
Q5: How should I store this compound to maintain its bioactivity?
A5: Lyophilized this compound should be stored at -20°C or lower. For dissolved stock solutions, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in Minimum Inhibitory Concentration (MIC) values between experiments. | 1. Inconsistent inoculum preparation. 2. Variation in media pH or composition. 3. Fluctuation in incubation temperature or duration. 4. Peptide adsorption to plasticware. | 1. Standardize inoculum preparation using a spectrophotometer or hemocytometer to ensure a consistent cell density. 2. Use a buffered medium (e.g., RPMI-1640 with MOPS) and ensure the pH is consistent. 3. Calibrate and monitor incubators closely. Read results at a consistent time point. 4. Use low-protein-binding polypropylene plates and pipette tips. Consider adding a non-ionic surfactant like Tween 80 (at a low, non-fungicidal concentration) to the medium. |
| Complete loss of peptide activity or no dose-response. | 1. Peptide degradation due to improper storage. 2. Poor peptide solubility in the assay medium. 3. Peptide precipitation during the experiment. | 1. Aliquot stock solutions to avoid freeze-thaw cycles. Store at -80°C. 2. Dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) before preparing the final dilutions in the assay medium. Ensure the final solvent concentration is not toxic to the fungal cells. 3. Visually inspect the wells for any signs of precipitation. If observed, try a different solvent or a lower starting concentration. |
| "Trailing" or residual growth at concentrations above the MIC. | 1. This is a known phenomenon in antifungal susceptibility testing, particularly with some azoles, but can occur with other compounds. 2. The chosen endpoint for MIC determination is not stringent enough. | 1. Read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., ≥80% inhibition) compared to the positive control, rather than complete inhibition. This is often referred to as the MIC80. 2. Use a spectrophotometer to quantify growth and establish a clear cutoff for inhibition. |
| Contamination in assay wells. | 1. Non-sterile technique during plate preparation. 2. Contaminated peptide stock solution or media. | 1. Perform all steps in a laminar flow hood using aseptic techniques. 2. Filter-sterilize peptide stock solutions if possible, or prepare them from sterile lyophilized powder using sterile solvent and tips. Always include a sterility control (medium only) on each plate. |
Quantitative Data Summary
While extensive MIC data for this compound is not publicly available, the following table presents a summary of reported MIC values for other antifungal cyclotetrapeptides isolated from fungi, which can serve as a reference.
| Cyclotetrapeptide | Fungal Species | Reported MIC (µM) |
| Sclerotiotide A | Candida albicans | 7.5 |
| Sclerotiotide B | Candida albicans | 3.8 |
| Sclerotiotide I | Candida albicans | 6.7 |
| Westertide A | Candida albicans (synergistic w/ rapamycin) | >100 (alone) |
| Westertide B | Candida albicans (synergistic w/ rapamycin) | >100 (alone) |
Experimental Protocols
Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)
This protocol is suitable for determining the MIC of this compound against yeast species like Candida albicans.
Materials:
-
This compound (lyophilized powder)
-
DMSO (sterile)
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate)
-
MOPS (3-(N-morpholino)propanesulfonic acid)
-
Sterile, flat-bottom, 96-well low-protein-binding microtiter plates
-
Yeast culture (Candida albicans, etc.)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85%)
-
Spectrophotometer
Procedure:
-
Media Preparation: Prepare RPMI-1640 medium buffered with MOPS to a final pH of 7.0. Filter-sterilize and store at 4°C.
-
Peptide Stock Preparation: Dissolve this compound in sterile DMSO to a concentration of 1280 µg/mL. Prepare single-use aliquots and store at -80°C.
-
Inoculum Preparation:
-
Subculture the yeast on an SDA plate and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in the buffered RPMI-1640 medium to obtain the final inoculum density of 1-5 x 10³ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of buffered RPMI-1640 to wells in columns 2-12 of the 96-well plate.
-
On the day of the assay, thaw an aliquot of the this compound stock solution. Add 200 µL of the stock to the first well of a dilution series row.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10. This will result in concentrations ranging from 64 to 0.125 µg/mL.
-
Column 11 will serve as the growth control (no peptide).
-
Column 12 will serve as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells in columns 1-11. Add 100 µL of sterile medium to column 12.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (≥80%) inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay determines if this compound disrupts the fungal cell membrane.
Materials:
-
SYTOX Green nucleic acid stain (e.g., from Thermo Fisher Scientific)
-
Fungal cells (prepared as in the MIC assay, but washed and resuspended in a buffered solution like PBS)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Cell Preparation: Grow and harvest fungal cells as described for the inoculum preparation. Wash the cells twice with sterile PBS and resuspend to a final OD₆₀₀ of 0.2.
-
Assay Setup:
-
In a black 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of this compound solutions at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the wells. Include a no-peptide control and a positive control for maximum permeabilization (e.g., 0.1% Triton X-100).
-
Add SYTOX Green to all wells to a final concentration of 1 µM.
-
-
Measurement: Immediately place the plate in a fluorescence reader. Measure the fluorescence intensity every 5 minutes for 60-120 minutes.
-
Data Analysis: An increase in fluorescence over time in the this compound-treated wells indicates that the peptide is permeabilizing the cell membrane, allowing the dye to enter and bind to nucleic acids.
Visualizations
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action via membrane disruption.
Technical Support Center: Analysis of Onychocin B Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and identification of Onychocin B degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the LC-MS analysis of this compound and its degradation products.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal for this compound | Sample degradation during storage or preparation. | Store samples at -80°C and minimize freeze-thaw cycles. Prepare samples fresh before analysis. Use a suitable sample solvent, such as a mixture of acetonitrile and water with 0.1% formic acid. |
| Poor ionization efficiency. | Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Ensure the mobile phase is compatible with electrospray ionization (ESI); formic acid is a preferred additive over trifluoroacetic acid (TFA) which can cause ion suppression.[1] | |
| Adsorption of the peptide to sample vials or LC system components.[2] | Use low-adsorption vials. Prime the LC system with a concentrated solution of the peptide to passivate active sites. | |
| Shift in Retention Time | Column degradation or contamination.[3] | Use a guard column to protect the analytical column.[4] Flush the column with a strong solvent. If the problem persists, replace the column. |
| Changes in mobile phase composition.[3] | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation. | |
| Fluctuation in column temperature. | Use a column oven to maintain a stable temperature. | |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column overload. | Reduce the injection volume or sample concentration. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH. For peptides, a pH around 2-3 is often optimal for good peak shape in reversed-phase chromatography. | |
| Secondary interactions with the stationary phase. | Use a column specifically designed for peptide analysis. The addition of an ion-pairing agent like TFA (for UV detection) or a lower concentration of formic acid (for MS detection) can improve peak shape. | |
| Identification of Unexpected Peaks | Contamination from solvents, glassware, or sample preparation reagents.[3] | Use high-purity, LC-MS grade solvents and reagents.[4] Thoroughly clean all glassware. Run a blank injection to identify potential sources of contamination. |
| Presence of degradation products. | Conduct forced degradation studies to intentionally generate and identify potential degradation products.[5] | |
| Formation of adducts (e.g., sodium, potassium) in the ion source. | Use a lower concentration of salts in the mobile phase and sample. | |
| Difficulty in Identifying Degradation Products | Low abundance of degradation products. | Increase the sample concentration or injection volume. Use a more sensitive mass spectrometer or optimize detector settings. |
| Complex fragmentation pattern of the cyclic peptide.[4] | Utilize high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to obtain accurate mass and fragmentation data.[4] Specialized software can aid in the interpretation of complex fragmentation patterns. | |
| Co-elution of degradation products with the parent peptide or other components. | Optimize the chromatographic method (e.g., gradient, column chemistry) to improve the separation of the degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: As a cyclic tetrapeptide, this compound is expected to be more resistant to enzymatic degradation than linear peptides. However, under stress conditions such as acidic or basic pH, high temperature, oxidation, and photolysis, the following degradation pathways are possible:
-
Hydrolysis: The most common degradation pathway for peptides is the cleavage of amide bonds. In a cyclic peptide like this compound, an initial hydrolysis event would lead to a linearized form of the peptide. Subsequent hydrolysis could break the linear peptide into smaller fragments.
-
Oxidation: Specific amino acid residues within this compound may be susceptible to oxidation, leading to modifications such as the formation of sulfoxides or hydroxylated derivatives.
-
Deamidation: If asparagine or glutamine residues are present, they can undergo deamidation.
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[5] A typical forced degradation study involves exposing this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid or a solution at 80°C for 48 hours.
-
Photolytic Degradation: Exposing a solution to UV light (e.g., 254 nm) for 24 hours.
Samples should be analyzed by LC-MS at various time points and compared to a control sample.
Q3: What type of LC column is best suited for analyzing this compound and its degradation products?
A3: A reversed-phase C18 column is a good starting point for the analysis of peptides. For cyclic peptides, which can be more hydrophobic, a C4 or C8 column might also be suitable.[6] Columns with a smaller particle size (e.g., sub-2 µm) will provide higher resolution, which is beneficial for separating closely related degradation products.
Q4: Which mobile phase additives are recommended for the LC-MS analysis of this compound?
A4: For LC-MS analysis of peptides in positive ion mode, formic acid (0.1%) is the most commonly used mobile phase additive. It provides protons for ionization and helps to achieve good peak shapes. While trifluoroacetic acid (TFA) is excellent for UV detection, it can cause significant ion suppression in the mass spectrometer and should be avoided or used at very low concentrations (e.g., 0.01%).
Q5: How can I confirm the identity of a suspected degradation product?
A5: The identification of degradation products requires a combination of techniques:
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, allowing for the determination of the elemental composition of the degradation product.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the degradation product provides structural information that can be used to identify the site of modification or cleavage.
-
Comparison with a Reference Standard: If the suspected degradation product can be synthesized, its retention time and mass spectrum can be compared to the unknown peak for definitive identification.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from a forced degradation study of this compound. The values are hypothetical and should be replaced with experimental data.
| Stress Condition | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) | Total Degradants (%) |
| Control | 100 | 0 | 0 | 0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 10.5 (Linearized peptide) | 2.1 (Dipeptide fragment) | 14.8 |
| 0.1 M NaOH, 60°C, 24h | 78.9 | 15.3 (Linearized peptide) | 3.5 (Modified amino acid) | 21.1 |
| 3% H₂O₂, RT, 24h | 92.1 | 5.8 (Oxidized this compound) | Not Detected | 7.9 |
| 80°C, 48h | 95.6 | 2.3 (Isomer) | Not Detected | 4.4 |
| UV Light, 24h | 89.4 | 8.1 (Photodegradant) | 1.5 (Fragment) | 10.6 |
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Standard Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid) to a final concentration of 10 µg/mL.
-
Forced Degradation Sample Preparation:
-
To 1 mL of the 1 mg/mL this compound stock solution, add 1 mL of the respective stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
Incubate the samples under the specified conditions.
-
At the desired time points, withdraw an aliquot and neutralize it if necessary (e.g., add an equimolar amount of NaOH to the acidic sample).
-
Dilute the sample with the initial mobile phase to a suitable concentration for LC-MS analysis.
-
-
Filtration: Filter all samples through a 0.22 µm syringe filter before injection.
LC-MS Method for this compound and Degradation Product Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Full scan and data-dependent MS/MS
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products.
Caption: Potential degradation pathways of this compound.
References
Overcoming resistance to Onychocin B in long-term cell culture experiments
Technical Support Center: Onychocin B
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering resistance to this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyclotetrapeptide inhibitor of the voltage-gated calcium channel Caᵥ1.2.[1] It binds to the channel's α1 subunit, preventing the conformational changes required for calcium ion influx.[1] In many cancer cell models, this disruption of calcium signaling can trigger apoptosis and inhibit proliferation.
Q2: What are the initial signs of developing resistance to this compound in cell culture?
Initial signs of resistance typically include:
-
A gradual decrease in the observable cytotoxic effects (e.g., less cell death, rounding, or detachment) at a previously effective concentration.
-
An increase in the proliferation rate of cells in the presence of the drug compared to earlier passages.
-
The need to increase the concentration of this compound to achieve the same level of growth inhibition.
-
A measurable increase in the half-maximal inhibitory concentration (IC50) value.[2]
Q3: What are the common molecular mechanisms of resistance to channel inhibitors like this compound?
While specific mechanisms for this compound are still under investigation, resistance to targeted inhibitors in cell culture generally arises from several key mechanisms:
-
Target Alteration: Mutations in the gene encoding the Caᵥ1.2 α1 subunit can prevent this compound from binding effectively.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as MDR1, can actively pump this compound out of the cell, reducing its intracellular concentration.[3][4]
-
Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of Caᵥ1.2, thereby circumventing the drug's effects and promoting survival.[5]
Troubleshooting Guide
Q1: I'm starting a resistance induction protocol, but the initial low dose of this compound is killing most of my cells. What should I do?
This indicates that the starting concentration is too high for your specific cell line. It is recommended to begin with a concentration that is significantly lower than the IC50, often in the range of the IC10-IC20 (the concentration that inhibits 10-20% of cell proliferation).[6]
-
Solution: Perform a detailed dose-response experiment to determine the IC10-IC20 values accurately. Start the long-term culture at this lower concentration and only increase the dose once the cells have resumed a stable, healthy proliferation rate.[6]
Q2: My cells are proliferating in the presence of this compound, but the IC50 value has not significantly increased after several weeks. What could be the problem?
There are several possibilities:
-
Insufficient Drug Pressure: The concentration of this compound may be too low to select for truly resistant cells. The process of developing resistance can take several months.
-
Drug Instability: Ensure that your this compound stock solution is stored correctly and that the drug is stable in your culture medium for the duration between media changes. Prepare fresh drug-containing medium for each change.[6]
-
Cell Line Heterogeneity: The parental cell line may contain a small, pre-existing subpopulation of tolerant cells. These may survive but not possess the mechanisms for high-level resistance, leading to a plateau in the IC50.
-
Mycoplasma Contamination: Contamination can alter cellular response to drugs. Test your cell line for mycoplasma.
Q3: I have successfully generated a resistant cell line. How do I ensure the resistance phenotype is stable?
A stable resistant phenotype should be maintained even after removing the drug for a short period.
-
Solution: Culture a subset of your resistant cells in a drug-free medium for 5-10 passages.[7] Afterwards, re-evaluate the IC50. A stable resistant line will retain a significantly higher IC50 compared to the original parental line. To maintain the phenotype long-term, it is often recommended to culture the cells continuously in the presence of a maintenance dose of this compound (e.g., the IC10-IC20 of the resistant line).[8]
Data Presentation
Quantitative data from resistance studies should be clearly organized to demonstrate the shift in drug sensitivity.
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Description | Passage Number | This compound IC50 (µM) | Resistance Index (RI)¹ |
| Parental (MCF-7) | This compound-sensitive | 5 | 7.1 | 1.0 |
| Resistant (MCF-7/OB-R) | Derived from parental MCF-7 by dose escalation | 25 | 85.2 | 12.0 |
¹Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line. An RI > 1 indicates increased tolerance.[7]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes the gradual dose-escalation method to develop a drug-resistant cell line in vitro.[8][9]
-
Initial Sensitivity Assessment: Determine the IC50 of the parental (sensitive) cell line to this compound using an MTT or similar cell viability assay.[7]
-
Initiation of Treatment: Culture the parental cells in medium containing a low concentration of this compound (e.g., IC10 or IC20).
-
Monitoring and Passaging: Change the medium every 2-3 days. When the cells reach 80-90% confluency and exhibit a stable growth rate, passage them at your standard split ratio. Continue culturing at this concentration for 2-3 passages to ensure adaptation.[7]
-
Dose Escalation: Gradually increase the this compound concentration in the culture medium. A typical increase is 1.5 to 2-fold.[8] If significant cell death (>50%) occurs, reduce the concentration to the previous level until the cells recover.[7]
-
Cryopreservation: At each adapted concentration level, cryopreserve vials of cells as backups.[9]
-
Validation of Resistance: After 3-6 months of continuous culture with escalating doses, a resistant population should emerge.[6] This is confirmed by an IC50 value that is significantly higher (e.g., >10-fold) than the parental line.[8]
Protocol 2: IC50 Determination by MTT Assay
This protocol is for quantifying the concentration of this compound that inhibits cell growth by 50%.[10]
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. You should have a range of at least 8 concentrations, plus a no-drug control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the corresponding this compound dilution or control medium. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-drug control. Plot the log of the drug concentration versus cell viability and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[11][12]
Visualizations
Caption: Hypothetical signaling pathways for this compound action and resistance.
Caption: Workflow for generating a drug-resistant cell line.
Caption: Troubleshooting logic for this compound resistance issues.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Resistance: Molecular Mechanisms in Candida albicans and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
Optimizing patch clamp parameters for recording Onychocin B-induced channel block
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing patch clamp electrophysiology to study the channel-blocking properties of Onychocin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a cyclic tetrapeptide produced by the fungus Onychocola sclerotica. Its primary molecular target is the voltage-gated calcium channel Caᵥ1.2, which it selectively inhibits.[1]
Q2: What is the mechanism of action of this compound on Caᵥ1.2 channels?
A2: this compound functions by binding to the α1 subunit of the Caᵥ1.2 channel. This binding prevents the conformational changes necessary for ion permeation, effectively blocking the channel.[1]
Q3: What is the potency of this compound on Caᵥ1.2 channels?
A3: this compound has a reported half-maximal inhibitory concentration (IC₅₀) of 7.1 µM for Caᵥ1.2 channels.[1]
Q4: What are the common applications of this compound in research?
A4: this compound is utilized as a tool compound for investigating calcium signaling pathways in various cell types, including cardiomyocytes and neurons. In animal models, it has been shown to decrease the duration of action potentials.[1]
Troubleshooting Guides
Issue 1: Unstable or Low-Quality Gigaseal Formation
| Potential Cause | Recommended Solution |
| Dirty pipette tip | Ensure the pipette tip is clean. Fire-polishing the pipette tip can help create a smoother surface for sealing. |
| Unhealthy or damaged cells | Use cells from a healthy, low-passage culture. Ensure gentle handling during cell preparation to avoid membrane damage. |
| Incorrect pipette pressure | Apply slight positive pressure to the pipette as it approaches the cell to keep the tip clean. Release the pressure just before touching the cell membrane to facilitate sealing. |
| Suboptimal external solution | Ensure the external solution is filtered and at the correct osmolarity and pH for the cell type being used. |
Issue 2: No or Weak this compound-induced Block
| Potential Cause | Recommended Solution |
| Incorrect this compound concentration | Prepare fresh dilutions of this compound for each experiment. Given its IC₅₀ of 7.1 µM, start with a concentration in this range and perform a dose-response curve. |
| Degradation of this compound | This compound is a cyclic peptide, which confers some resistance to proteolysis.[1] However, proper storage according to the manufacturer's instructions is crucial. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Incorrect voltage protocol | Caᵥ1.2 channels are voltage-gated. Ensure your voltage protocol is appropriate to activate the channels and allow for this compound binding. A typical protocol might involve a holding potential of -80 mV and depolarizing steps to a range of potentials where Caᵥ1.2 channels are activated (e.g., -20 mV to +40 mV). |
| Slow onset of block | Some peptide blockers have slow binding kinetics. Ensure adequate perfusion time for this compound to reach its target and exert its blocking effect. Monitor the current amplitude over time after application. |
Issue 3: Run-down of Caᵥ1.2 Current
| Potential Cause | Recommended Solution |
| Washout of intracellular components | Use a perforated patch configuration (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment and reduce current run-down. |
| Calcium-dependent inactivation | Include a calcium chelator (e.g., EGTA or BAPTA) in the internal solution to minimize calcium-dependent inactivation of Caᵥ1.2 channels. |
| Metabolic rundown of cells | Ensure cells are healthy and have adequate time to recover after preparation. Maintain a stable recording temperature. |
Experimental Protocols & Data
Whole-Cell Voltage-Clamp Recording of Caᵥ1.2 Currents
This protocol is a general guideline and may require optimization for specific cell types and recording systems.
Solutions:
-
External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
Recording Parameters:
-
Pipette Resistance: 2-5 MΩ
-
Holding Potential: -80 mV
-
Test Pulse: Depolarizing steps from -60 mV to +60 mV in 10 mV increments for 200 ms.
-
Data Acquisition: Sample rate of 10 kHz, filtered at 2 kHz.
Quantitative Data Summary
| Compound | Target Channel | IC₅₀ (µM) | Mechanism of Action |
| This compound | Caᵥ1.2 | 7.1[1] | Binds to α1 subunit, preventing conformational change[1] |
| Verapamil | Caᵥ1.2 | 0.1[1] | Pore Blocker |
| Diltiazem | Caᵥ1.2 | ~1 | Gating Modifier |
Visualizations
Caption: Experimental Workflow for this compound Patch Clamp.
Caption: this compound Signaling Pathway.
References
Validation & Comparative
A Comparative Analysis of Onychocin B and Verapamil: Unraveling Their Mechanisms of Action
A detailed examination of two potent calcium channel inhibitors, the naturally derived Onychocin B and the synthetic drug verapamil, reveals distinct yet overlapping mechanisms of action with significant implications for their therapeutic applications. While both compounds target L-type calcium channels, their differing potencies, secondary effects, and molecular interactions present a compelling case for their distinct roles in research and clinical practice.
This guide provides a comprehensive comparison of this compound and verapamil, presenting quantitative data, detailed experimental protocols, and visual representations of their molecular interactions and downstream effects. This objective analysis is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of these two important calcium channel modulators.
At a Glance: Key Quantitative Comparisons
| Parameter | This compound | Verapamil | Reference Fungi |
| Primary Target | Voltage-gated calcium channel (Caᵥ1.2) | L-type voltage-gated calcium channels | N/A |
| IC₅₀ (Caᵥ1.2 Inhibition) | 7.1 µM | ~1 µM | N/A |
| Minimum Inhibitory Concentration (MIC) vs. Candida albicans | Not Reported | Not applicable | C. albicans ATCC 10231 |
| Minimum Inhibitory Concentration (MIC) vs. Trichophyton rubrum | Not Reported | Not applicable | T. rubrum CCT 5507 URM 1666 |
Mechanism of Action: A Tale of Two Blockers
Both this compound and verapamil exert their primary effects by inhibiting the influx of calcium ions through L-type calcium channels, which are critical for the function of cardiac and smooth muscle cells. However, the nuances of their interactions and their broader biological activities set them apart.
Verapamil , a phenylalkylamine, is a well-established drug used in the treatment of hypertension, angina, and certain cardiac arrhythmias.[1][2] Its mechanism involves binding to the α1 subunit of the L-type calcium channel, accessible from the intracellular side.[1] This binding is state-dependent, meaning verapamil has a higher affinity for channels that are in the open or inactivated state, which are more prevalent in rapidly firing cardiac cells.[3] This state-dependency contributes to its relatively greater effect on the heart muscle compared to vascular smooth muscle.[3] Verapamil's blockade of these channels leads to a reduction in myocardial contractility, a slowing of the heart rate, and vasodilation of arteries, collectively contributing to its therapeutic effects.[2]
This compound , a cyclic peptide of fungal origin, has also been identified as an inhibitor of the Caᵥ1.2 channel. While its precise binding site is not as extensively characterized as that of verapamil, it is understood to interact with the channel to prevent ion permeation. A key distinguishing feature of this compound is its reported antifungal activity. This suggests a dual mechanism of action, potentially involving disruption of the fungal cell membrane in addition to its effects on host ion channels. The primary mechanism of many antifungal agents involves the inhibition of ergosterol synthesis, a key component of the fungal cell membrane.[3][4][5] This leads to increased membrane permeability and ultimately, cell death.[3][6] While the specific mechanism for this compound's antifungal action requires further elucidation, its ability to combat fungal pathogens presents a therapeutic avenue not shared by verapamil.
Signaling Pathways and Molecular Interactions
To visualize the distinct mechanisms of this compound and verapamil, the following diagrams illustrate their primary signaling pathways.
Experimental Protocols
The quantitative data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays used to characterize calcium channel inhibitors and antifungal agents.
Electrophysiological Analysis of Caᵥ1.2 Inhibition (Whole-Cell Patch-Clamp)
This protocol is designed to measure the inhibitory effect of a compound on voltage-gated calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the Caᵥ1.2 channel).
1. Cell Preparation:
- Culture HEK293 cells stably expressing the human Caᵥ1.2 α1, β2, and α2δ subunits in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
- Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
2. Electrophysiological Recording:
- Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
- Perfuse the chamber with an external solution containing (in mM): 135 tetraethylammonium chloride (TEA-Cl), 10 BaCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH. Barium is used as the charge carrier to enhance the current and block potassium channels.
- Use borosilicate glass pipettes (resistance of 2-5 MΩ) filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.4 Tris-GTP, with the pH adjusted to 7.2 with CsOH.
- Establish a whole-cell patch-clamp configuration.
- Hold the membrane potential at -80 mV. Elicit calcium channel currents by applying depolarizing voltage steps to 0 mV for 200 ms every 10 seconds.
- Record baseline currents for at least 3 minutes to ensure stability.
3. Drug Application and Data Analysis:
- Prepare stock solutions of the test compound (this compound or verapamil) in a suitable solvent (e.g., DMSO). Dilute to the final desired concentrations in the external solution immediately before use.
- Apply the compound at increasing concentrations to the recording chamber via a perfusion system.
- Record the current at each concentration until a steady-state block is achieved.
- Measure the peak inward current at each concentration and normalize it to the baseline current.
- Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.
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Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.
1. Fungal Inoculum Preparation:
- Culture the fungal strain (e.g., Candida albicans ATCC 10231 or Trichophyton rubrum CCT 5507 URM 1666) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours (for yeast) or 7 days (for dermatophytes).
- Prepare a suspension of the fungal colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
- Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
2. Microdilution Plate Preparation:
- Prepare serial twofold dilutions of the test compound (this compound) in RPMI-1640 medium in a 96-well microtiter plate. The concentration range should be appropriate to determine the MIC.
- Include a positive control well (fungal inoculum without the drug) and a negative control well (medium only).
3. Incubation and MIC Determination:
- Add the prepared fungal inoculum to each well of the microtiter plate.
- Incubate the plate at 35°C for 24-48 hours (for Candida albicans) or at 28-30°C for 4-7 days (for Trichophyton rubrum).
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥80% inhibition) compared to the positive control, as determined by visual inspection or by reading the optical density at a specific wavelength (e.g., 530 nm).
Future Directions and Concluding Remarks
The comparative analysis of this compound and verapamil highlights the vast potential of natural products in drug discovery and provides a clear rationale for further investigation into the dual-action capabilities of this compound. While verapamil remains a cornerstone in the management of cardiovascular diseases, the unique antifungal properties of this compound, coupled with its calcium channel blocking activity, suggest its potential as a lead compound for the development of novel therapeutic agents, particularly for conditions where a fungal infection may be a comorbidity or a primary concern.
Future research should focus on elucidating the precise molecular binding site of this compound on the Caᵥ1.2 channel, which could be achieved through structural biology techniques such as cryo-electron microscopy or through molecular docking studies. Furthermore, a detailed investigation into the specific mechanism of its antifungal action is warranted. Determining whether this compound inhibits ergosterol synthesis or acts through a different pathway will be crucial for its development as an antifungal agent. Finally, head-to-head comparative studies of this compound and verapamil in preclinical models of cardiovascular disease and fungal infections will be essential to fully understand their relative therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Collaborative Evaluation of Optimal Antifungal Susceptibility Testing Conditions for Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol - Wikipedia [en.wikipedia.org]
Validating the On-Target Engagement of Onychocin B in Intact Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the on-target engagement of Onychocin B, a cyclic tetrapeptide inhibitor of the voltage-gated calcium channel Caᵥ1.2, in intact cellular systems. We objectively compare this compound's performance with other known Caᵥ1.2 inhibitors and provide detailed experimental protocols and supporting data to aid in the design and execution of target validation studies.
Introduction to this compound and its Target: Caᵥ1.2
This compound is a naturally occurring cyclic tetrapeptide produced by the fungus Onychocola sclerotica. It has been identified as a selective inhibitor of the L-type voltage-gated calcium channel Caᵥ1.2, a crucial component in cardiac and smooth muscle contraction. This compound exerts its inhibitory effect by binding to the α1 subunit of the channel, thereby preventing the conformational changes necessary for calcium ion influx. Understanding and confirming the direct interaction of this compound with Caᵥ1.2 in a cellular context is paramount for its development as a potential therapeutic agent or a pharmacological tool.
Comparative Analysis of Caᵥ1.2 Inhibitors
The validation of this compound's on-target engagement is best understood in the context of other well-characterized Caᵥ1.2 inhibitors. Below is a summary of their key pharmacological parameters.
| Compound | Target | IC₅₀ (µM) | Mechanism of Action |
| This compound | Caᵥ1.2 | 7.1[1] | Binds to the α1 subunit, preventing conformational changes.[1] |
| Verapamil | Caᵥ1.2 | 0.1[1] | Phenylalkylamine; intracellular pore blocker. |
| Diltiazem | Caᵥ1.2 | ~1.0 | Benzothiazepine; binds to a distinct site to allosterically modulate the channel. |
| Nifedipine | Caᵥ1.2 | ~0.01 | Dihydropyridine; allosteric modulator that stabilizes the inactivated state. |
Methodologies for Validating On-Target Engagement in Intact Cells
Several biophysical and cell-based methods can be employed to confirm the direct binding of this compound to Caᵥ1.2 within a living cell. Each technique offers distinct advantages and limitations.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a native cellular environment.[2] The principle lies in the ligand-induced thermal stabilization of the target protein. Binding of a compound like this compound to Caᵥ1.2 is expected to increase the channel's resistance to heat-induced denaturation.
Workflow for CETSA:
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
In-Cell Western / High-Content Imaging
This method allows for the quantification of target levels and can be adapted to assess changes in protein localization or conformation upon ligand binding. For Caᵥ1.2, one could monitor its expression levels at the cell surface or changes in conformation using specific antibodies.
Proximity Ligation Assay (PLA)
PLA is a highly sensitive technique that can be used to visualize and quantify protein-protein interactions or, in this case, the proximity between this compound (if a tagged version is available) and Caᵥ1.2. A positive PLA signal would indicate a direct interaction in the cellular context.
Bioluminescence Resonance Energy Transfer (BRET)
BRET can be used to monitor the binding of a ligand to its target in living cells. This would require engineering a Caᵥ1.2 fusion with a luciferase donor and using a fluorescently labeled this compound derivative as the acceptor. A sustained BRET signal upon addition of unlabeled this compound would confirm competitive binding to the target.
Logical Relationship for BRET-based Target Engagement:
Caption: Principle of a competitive BRET assay for target engagement.
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
1. Cell Culture and Treatment:
-
Culture a cell line endogenously expressing Caᵥ1.2 (e.g., cardiomyocytes, specific neuroblastoma lines) to ~80% confluency.
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour.
2. Thermal Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute incubation at room temperature.
3. Cell Lysis and Protein Extraction:
-
Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations across all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the Caᵥ1.2 α1 subunit.
-
Quantify the band intensities using densitometry.
5. Data Analysis:
-
For each treatment group, plot the relative amount of soluble Caᵥ1.2 as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tₘ).
-
A shift in the Tₘ to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.
Conclusion
Validating the on-target engagement of this compound with Caᵥ1.2 in intact cells is a critical step in its pharmacological characterization. The Cellular Thermal Shift Assay offers a robust, label-free method to directly assess this interaction in a physiologically relevant context. Complementary techniques such as high-content imaging, PLA, and BRET can provide further evidence and a more nuanced understanding of the binding event. By employing these methodologies, researchers can confidently establish the mechanism of action of this compound and pave the way for its further development.
References
Assessing the Potential Cross-Reactivity of Antibodies Raised Against Onychocin B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies developed against the novel protein, Onychocin B. Ensuring the specificity of an antibody is paramount for its reliable application in research, diagnostics, and therapeutics. This document outlines key experimental approaches, presents hypothetical comparative data, and offers detailed protocols to guide your cross-reactivity studies.
Data Presentation: Comparative Binding Affinity
The following table summarizes hypothetical data from key experiments designed to assess the binding affinity of a monoclonal anti-Onychocin B antibody (mAb-OB) against this compound and a panel of structurally related proteins.
| Target Protein | ELISA (EC50, nM) | Western Blot (Relative Band Intensity) | Surface Plasmon Resonance (KD, M) |
| This compound | 0.5 | 1.00 | 1.2 x 10⁻⁹ |
| Onychocin A | 25.8 | 0.15 | 8.5 x 10⁻⁷ |
| Human Protein X | > 1000 | Not Detected | No Binding |
| Murine Protein Y | 850 | Not Detected | 5.2 x 10⁻⁶ |
| Arthropod Toxin Z | 450 | 0.05 | 2.1 x 10⁻⁶ |
Note: Data presented is hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies for the principal experiments cited in this guide are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the binding of anti-Onychocin B antibodies to this compound and potential cross-reactive proteins.
Materials:
-
96-well microtiter plates
-
Recombinant this compound and potential cross-reactive proteins
-
Anti-Onychocin B antibody (mAb-OB)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Plate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of 1 µg/mL of this compound or homologous proteins in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL of serially diluted anti-Onychocin B antibody to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Western Blotting
Objective: To assess the specificity of anti-Onychocin B antibodies against a panel of proteins separated by size.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Recombinant this compound and potential cross-reactive proteins
-
Anti-Onychocin B antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
Procedure:
-
Protein Separation: Separate 10-20 µg of each protein sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-Onychocin B antibody (at a pre-determined optimal dilution) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (association and dissociation rates) and affinity of the anti-Onychocin B antibody to various proteins.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Anti-Onychocin B antibody
-
This compound and potential cross-reactive proteins
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the anti-Onychocin B antibody onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject different concentrations of this compound or potential cross-reactive proteins (analytes) over the chip surface.
-
Association & Dissociation: Monitor the binding (association) and subsequent release (dissociation) of the analyte in real-time.
-
Regeneration: Regenerate the sensor chip surface to remove the bound analyte.
-
Data Analysis: Analyze the sensorgrams to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Mandatory Visualizations
Caption: Hypothetical signaling pathway initiated by this compound binding.
Caption: Workflow for assessing antibody cross-reactivity.
Caption: Decision tree based on cross-reactivity results.
Enantiomeric Separation of Onychocin B and Comparative Biological Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the enantiomeric separation of the cyclic tetrapeptide Onychocin B and a framework for comparing the biological activities of its enantiomers. While specific experimental data on the enantiomeric separation and differential activity of this compound enantiomers are not publicly available, this guide outlines established methodologies and presents the known biological activity of the racemic mixture, offering a foundational resource for future research in this area.
Introduction to this compound
This compound is a cyclic tetrapeptide with the molecular formula C₃₄H₄₄N₄O₆ and a molecular weight of 628.75 g/mol . Its structure is characterized by a macrocyclic ring composed of four amino acid residues. The primary known biological activity of this compound is the selective inhibition of the Caᵥ1.2 voltage-gated calcium channel, a key player in cardiac and smooth muscle contraction. The racemic mixture of this compound has been reported to have an IC₅₀ value of 7.1 µM for this channel. Given the chiral nature of its constituent amino acids, this compound exists as multiple stereoisomers, and it is highly probable that its enantiomers exhibit differential biological activity, a common phenomenon among chiral drugs.
Enantiomeric Separation of this compound: A Proposed Methodology
While a specific, validated method for the enantiomeric separation of this compound has not been detailed in published literature, established chromatographic techniques are well-suited for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) would be the methods of choice.
Experimental Protocol: Chiral HPLC Separation
This protocol is a general guideline and would require optimization for this compound.
Objective: To separate the enantiomers of this compound using chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral stationary phase (CSP) column. Based on the cyclic peptide structure of this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a promising starting point.
Reagents and Materials:
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)
-
Additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
Procedure:
-
Column Selection and Screening:
-
Begin with a screening of different chiral stationary phases. Recommended initial columns include those with cellulose or amylose backbones derivatized with phenylcarbamates.
-
Screen various mobile phase compositions in both normal-phase (e.g., hexane/isopropanol) and polar-organic modes (e.g., acetonitrile/methanol).
-
-
Method Development and Optimization:
-
Once partial separation is observed, optimize the mobile phase composition to improve resolution. Adjust the ratio of the strong to weak eluting solvent.
-
Investigate the effect of additives. For a peptide-like molecule, small amounts of an acid (e.g., 0.1% TFA) or a base (e.g., 0.1% DEA) can significantly improve peak shape and resolution.
-
Optimize the column temperature. Temperature can influence the kinetics of the chiral recognition process.
-
Adjust the flow rate to balance analysis time and resolution.
-
-
Method Validation:
-
Validate the optimized method for specificity, linearity, precision, accuracy, and robustness according to standard guidelines (e.g., ICH Q2(R1)).
-
Comparison of Biological Activity: A Framework
The differential biological activity of this compound enantiomers against the Caᵥ1.2 channel can be assessed using in vitro electrophysiological or binding assays.
Experimental Protocol: In Vitro Electrophysiology
Objective: To determine the IC₅₀ values of the individual this compound enantiomers for the inhibition of the Caᵥ1.2 channel.
Methodology: Patch-Clamp Electrophysiology
-
Cell Culture: Use a cell line stably expressing the human Caᵥ1.2 channel (e.g., HEK293 cells).
-
Whole-Cell Patch-Clamp Recordings:
-
Isolate individual cells for recording.
-
Use a patch-clamp amplifier and data acquisition system to record whole-cell Ba²⁺ currents through the Caᵥ1.2 channels. Barium is often used in place of calcium to avoid calcium-dependent inactivation.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and elicit currents by depolarizing voltage steps (e.g., to +10 mV).
-
-
Drug Application:
-
Prepare stock solutions of the purified this compound enantiomers in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a range of final concentrations in the extracellular recording solution.
-
Apply the different concentrations of each enantiomer to the cells and record the resulting inhibition of the Ba²⁺ current.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration.
-
Construct concentration-response curves for each enantiomer by plotting the percentage of current inhibition against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the IC₅₀ value for each enantiomer.
-
Data Presentation
The following tables are templates for presenting the comparative data once it is generated.
Table 1: Enantiomeric Separation of this compound by Chiral HPLC
| Parameter | Optimized Value |
| Chiral Stationary Phase | [e.g., Cellulose tris(3,5-dimethylphenylcarbamate)] |
| Column Dimensions | [e.g., 4.6 x 250 mm, 5 µm] |
| Mobile Phase | [e.g., Hexane:Isopropanol (80:20, v/v) with 0.1% TFA] |
| Flow Rate | [e.g., 1.0 mL/min] |
| Column Temperature | [e.g., 25 °C] |
| Detection Wavelength | [e.g., 220 nm] |
| Retention Time (Enantiomer 1) | [To be determined] |
| Retention Time (Enantiomer 2) | [To be determined] |
| Resolution (Rs) | [To be determined] |
Table 2: Comparative Biological Activity of this compound Enantiomers against Caᵥ1.2 Channel
| Compound | IC₅₀ (µM) |
| Racemic this compound | 7.1 |
| This compound - Enantiomer 1 | [To be determined] |
| This compound - Enantiomer 2 | [To be determined] |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a simplified representation of the signaling pathway.
Caption: Experimental workflow for the separation and biological evaluation of this compound enantiomers.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the Caᵥ1.2 channel.
Conclusion
While the biological activity of racemic this compound as a Caᵥ1.2 channel inhibitor is established, a significant knowledge gap exists regarding the properties of its individual enantiomers. The methodologies outlined in this guide provide a clear path forward for researchers to perform the enantiomeric separation of this compound and to quantitatively compare the biological activities of its stereoisomers. Such studies are crucial for a comprehensive understanding of its structure-activity relationship and for any future drug development efforts based on this natural product.
Onychocin B: Unraveling its Cellular Potency Across Different Cell Types
A comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of the cyclic peptide Onychocin B is currently hampered by a lack of publicly available experimental data on its cytotoxic effects across various cell lines. While research has identified its inhibitory effect on the Caᵥ1.2 calcium channel with an IC50 of 7.1 µM, this value reflects its potency against a specific molecular target rather than its overall effect on cell viability.
To provide a thorough comparative guide as requested, experimental data from cytotoxicity, anticancer, antifungal, or antibacterial assays determining the IC50 values of this compound in different cell types would be required. Such data would allow for a detailed analysis of its therapeutic potential and target specificity.
In the absence of specific IC50 values for this compound, this guide will provide a framework for how such a comparison would be structured, including the necessary experimental protocols and data presentation formats that would be utilized once the data becomes available.
Table 1: Comparative IC50 Values of this compound (Hypothetical Data)
| Cell Type | Cell Line | IC50 (µM) | Assay Type | Reference |
| Cancer | ||||
| Breast Cancer | MCF-7 | Data not available | MTT Assay | Not available |
| Lung Cancer | A549 | Data not available | MTT Assay | Not available |
| Normal | ||||
| Human Fibroblast | MRC-5 | Data not available | MTT Assay | Not available |
| Fungal | ||||
| Candida albicans | ATCC 90028 | Data not available | Broth Microdilution | Not available |
| Bacterial | ||||
| Staphylococcus aureus | ATCC 29213 | Data not available | Broth Microdilution | Not available |
Experimental Protocols
The determination of IC50 values is crucial for assessing the potency of a compound. Standard methodologies for evaluating the cytotoxic and antimicrobial effects of a substance like this compound are described below.
Cytotoxicity Assay (e.g., MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells of the desired type (e.g., MCF-7, A549, MRC-5) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to various concentrations and added to the wells. Control wells with untreated cells and vehicle controls are included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated as the concentration of this compound that inhibits cell viability by 50%.
Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) and can be adapted to determine the IC50 for antimicrobial agents.
-
Inoculum Preparation: A standardized suspension of the microorganism (e.g., Candida albicans, Staphylococcus aureus) is prepared.
-
Compound Dilution: this compound is serially diluted in a 96-well plate containing appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Growth Assessment: Microbial growth is assessed by measuring the optical density or by visual inspection.
-
IC50 Calculation: The percentage of growth inhibition is plotted against the compound concentrations to determine the IC50 value.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.
Caption: A generalized workflow for determining the IC50 value of a compound in a cell-based assay.
While the specific signaling pathways affected by this compound leading to cell death are not yet elucidated, a potential mechanism could involve the disruption of calcium signaling due to its known activity on Caᵥ1.2 channels. This could, in turn, trigger downstream apoptotic pathways.
Caption: A hypothetical signaling pathway illustrating how this compound might induce apoptosis.
The development of a comprehensive comparison guide for the IC50 values of this compound is contingent on the availability of primary research data. Future studies investigating the cytotoxic and antimicrobial properties of this compound across a diverse range of cell lines are essential to populate the comparative tables and to fully understand its therapeutic potential. The experimental frameworks and visualization tools presented here provide a blueprint for the analysis and dissemination of such data once it becomes available.
Safety Operating Guide
Onychocin B: Procedures for Safe Disposal in a Laboratory Setting
It is critical to note that a comprehensive Safety Data Sheet (SDS) for Onychocin B is not publicly available. The following disposal procedures are based on general best practices for handling cyclic peptide compounds of moderate toxicity in a research environment. These guidelines are intended to supplement, not replace, institutional and regulatory protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
This compound is an N-methylated cyclotetrapeptide derived from the fungus Onychocola sclerotica.[1] It functions as a cardiac calcium channel blocker, specifically inhibiting the Caᵥ1.2 voltage-gated calcium channel.[2] While detailed toxicological data is limited, its biological activity necessitates careful handling and disposal to minimize environmental and health impacts.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[5]
Step-by-Step Disposal Protocol
This protocol addresses the disposal of pure this compound, solutions containing the compound, and contaminated labware.
1. Deactivation of this compound Waste
Due to its peptide structure, this compound can be chemically degraded. A freshly prepared 10% bleach solution (sodium hypochlorite) can be used for this purpose.
-
For Liquid Waste (e.g., experimental solutions, supernatants):
-
Collect all aqueous waste containing this compound in a designated, labeled, and chemically compatible container.
-
In a fume hood, slowly add a 10% bleach solution to the waste container to achieve a final bleach concentration of at least 1%.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete deactivation.
-
After deactivation, neutralize the solution to a pH between 5.5 and 9.5 using a suitable acid or base (e.g., hydrochloric acid or sodium hydroxide).[6][7]
-
-
For Solid Waste (e.g., unused compound):
-
If possible, dissolve the solid this compound in a minimal amount of a compatible solvent (e.g., DMSO, methanol) before proceeding with the bleach deactivation method described above.[2]
-
If dissolution is not feasible, the solid waste must be disposed of as hazardous chemical waste.
-
2. Disposal of Treated and Untreated Waste
-
Treated (Deactivated) Liquid Waste: Once the bleach-treated waste has been neutralized, it may be permissible to pour it down the sanitary sewer with copious amounts of running water.[6][8] However, you must confirm this with your local EHS department, as regulations vary.
-
Untreated Solid and Liquid Waste: All this compound waste that has not been deactivated, including pure compound and concentrated solutions, must be collected as hazardous chemical waste.
-
Use a designated, sealed, and clearly labeled waste container. The label should include "Hazardous Waste," "this compound," and the primary hazard characteristics.
-
Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste management service.[9]
-
3. Disposal of Contaminated Materials
-
Sharps: All needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.
-
Labware (e.g., pipette tips, tubes, gloves):
-
Items heavily contaminated with concentrated this compound should be treated as hazardous chemical waste and placed in a designated, labeled hazardous waste bag or container.
-
For items with minimal contamination, it may be possible to decontaminate them by soaking in a 10% bleach solution for at least 30 minutes before disposal as regular laboratory waste. Consult your EHS department for guidance.[6]
-
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₃₄H₄₄N₄O₆ | [2] |
| Molecular Weight | 628.75 g/mol | [2] |
| CAS Number | 1262943-54-9 | [2] |
| Solubility | Soluble in DMSO, methanol | [2] |
| IC₅₀ (Caᵥ1.2) | 7.1 µM | [2] |
Experimental Workflow and Logical Relationships
Below are diagrams illustrating the decision-making process for this compound disposal and the experimental workflow for deactivation.
Caption: Decision tree for the proper disposal of different forms of this compound waste.
Caption: Workflow for the chemical deactivation of liquid this compound waste.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 7. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Waste Management Services | Safe and Proper Disposal of Hazardous and Non-Hazardous Waste [ikonenviro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
